4-Bromo-2,5-dimethylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFGJSUCDDCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519395 | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88111-74-4 | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88111-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde: Properties, Synthesis, and Reactivity for Advanced Research
Introduction & Strategic Importance
4-Bromo-2,5-dimethylbenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key structural features: a reactive aldehyde group, a versatile bromine atom, and two electron-donating methyl groups. This unique combination allows for sequential and selective modifications, making it a valuable building block for complex molecular architectures.
For researchers in drug discovery and materials science, this compound offers a robust scaffold. The aldehyde function acts as a handle for forming imines, and alcohols, or for extending carbon chains via olefination. Simultaneously, the aryl bromide is primed for sophisticated carbon-carbon and carbon-heteroatom bond formations through transition-metal-catalyzed cross-coupling reactions. The methyl groups are not merely passive substituents; they sterically and electronically influence the reactivity of the aromatic ring and the aldehyde, providing a level of control that is crucial for targeted synthesis. This guide provides an in-depth examination of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in complex research environments.
Physicochemical & Spectroscopic Profile
The precise characterization of this compound is fundamental to its effective use. The following tables summarize its core physical and spectroscopic properties.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88111-74-4 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 58.00°C - 63.00°C | |
| Purity | ≥95% | |
| SMILES | O=CC1=CC(C)=C(Br)C=C1C | [2] |
| MDL Number | MFCD16295236 | [1][2] |
Table 2: Predicted and Representative Spectroscopic Data
| Spectrum | Expected Chemical Shifts (δ) and Signals |
| ¹H NMR | ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).~7.7 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent aldehyde.~7.4 ppm (s, 1H): Aromatic proton (H-3).~2.5 ppm (s, 3H): Methyl protons (-CH₃ at C-5).~2.4 ppm (s, 3H): Methyl protons (-CH₃ at C-2). |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~140-125 ppm: Aromatic carbons (6 signals).~20-22 ppm: Methyl carbons (2 signals). |
| IR (cm⁻¹) | ~2830, 2730: C-H stretch of the aldehyde.~1700: Strong C=O stretch of the aldehyde.~1600, 1480: C=C stretching of the aromatic ring.~1100-1000: C-Br stretching. |
Synthesis Strategies & Mechanistic Considerations
The synthesis of this compound can be approached from two primary retrosynthetic pathways: late-stage bromination of a pre-existing aldehyde or early-stage bromination followed by formylation. The choice of route depends on the availability of starting materials and the desired scale.
Route A: Electrophilic Bromination of 2,5-Dimethylbenzaldehyde
This is a direct and common approach. The directing effects of the substituents are key to its success. The two methyl groups are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. The position para to the C-2 methyl group (C-5) is already substituted. The position ortho to the C-2 methyl (C-3) is sterically hindered. Therefore, electrophilic attack is strongly directed to the C-4 position, which is para to the C-5 methyl group and meta to the aldehyde, making this a highly regioselective transformation.
Experimental Protocol: Bromination of 2,5-Dimethylbenzaldehyde
This protocol is adapted from analogous procedures for substituted benzaldehydes.[4][5][6]
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzaldehyde (1.0 eq.) in glacial acetic acid at 0°C.
-
Bromination: Prepare a solution of bromine (1.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.
Route B: Formylation of 1-Bromo-2,5-dimethylbenzene
An alternative strategy involves introducing the aldehyde group onto a pre-brominated scaffold. The Vilsmeier-Haack reaction is exceptionally well-suited for this purpose, as it is effective on electron-rich aromatic rings and is generally a mild process.[7][8][9] The two methyl groups activate the ring, making it susceptible to formylation by the electrophilic Vilsmeier reagent (a chloroiminium salt generated in situ from DMF and POCl₃).[9][10]
Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. The electron-rich 1-bromo-2,5-dimethylbenzene attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[8][9]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq.) while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Substrate: Add 1-bromo-2,5-dimethylbenzene (1.0 eq.) to the pre-formed reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until TLC analysis indicates full consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice and aqueous sodium acetate or sodium bicarbonate until the solution is neutral or slightly basic.
-
Workup: Stir the mixture for an additional 30-60 minutes to ensure complete hydrolysis. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography.
Key Reactivity & Synthetic Utility
The value of this compound is fully realized through the selective reactions at its functional groups.
Reactions of the Aldehyde Group
The aldehyde is a versatile functional group for building molecular complexity. Standard transformations include:
-
Oxidation: Conversion to the corresponding 4-bromo-2,5-dimethylbenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted benzylamines, a common core in many pharmaceutical compounds.
-
Wittig Reaction: Reaction with a phosphorus ylide to form a substituted styrene, creating a new carbon-carbon double bond.
-
Henry Reaction: A base-catalyzed condensation with a nitroalkane, such as nitroethane, to form a β-nitro alcohol, which is a precursor to phenethylamines.[5]
Transformations at the Aryl Bromide Site
The C-Br bond is the gateway to advanced molecular construction, primarily through palladium-catalyzed cross-coupling reactions. This functionality is of paramount importance to drug development professionals for library synthesis and lead optimization.
Suzuki-Miyaura Coupling:
This is arguably the most powerful reaction involving the aryl bromide. It couples the aldehyde with an organoboron reagent (boronic acid or ester) to form a biaryl structure.[11][12] This reaction is foundational for synthesizing complex molecules from simpler, commercially available fragments.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for coupling aryl bromides and can be optimized.[13][14]
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Heat the reaction mixture with vigorous stirring (typically 80-100°C) for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the coupled biaryl aldehyde.
Applications in Medicinal Chemistry & Materials Science
The true utility of this compound is as a strategic intermediate.
-
In Drug Discovery: It serves as a starting point for synthesizing libraries of compounds. For example, a Suzuki coupling at the 4-position, followed by reductive amination of the aldehyde, allows for the rapid generation of diverse molecular scaffolds to probe structure-activity relationships (SAR). The presence of the bromine atom in related benzaldehyde salicylhydrazone structures has been linked to anxiolytic effects, highlighting the potential importance of halogenated scaffolds in neuropharmacology.[15]
-
In Materials Science: Aryl aldehydes are precursors to conjugated polymers and molecular materials with interesting optical and electronic properties. The ability to perform cross-coupling reactions at the bromine position allows for the incorporation of this unit into larger π-conjugated systems for applications in organic electronics.
Safety, Handling, & Storage
While comprehensive toxicological data is not available, related compounds are known irritants. Standard laboratory safety protocols should be strictly followed.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[16]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16] An inert atmosphere is recommended for long-term storage to prevent gradual oxidation of the aldehyde.[2]
References
- 1. CAS 88111-74-4 | 2715-9-06 | MDL MFCD16295236 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. 88111-74-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound(88111-74-4) 1H NMR [m.chemicalbook.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
4-Bromo-2,5-dimethylbenzaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,5-dimethylbenzaldehyde
Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, this document explores the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind the experimental choices and the logic of data interpretation, presenting a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern spectroscopic techniques in action.
Introduction: The Compound of Interest
This compound is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds.[1] Its structure, featuring a bromine atom and two methyl groups on the benzaldehyde ring, imparts unique reactivity and makes it a versatile building block for more complex molecules.[1] Accurate structural confirmation is not merely an academic exercise; it is a critical prerequisite for its use in further synthetic steps, ensuring the identity and purity of subsequent products. The elucidation process is a systematic investigation, applying multiple analytical techniques where the data from each method corroborates the others to build an unambiguous structural assignment.[2][3]
Physicochemical Properties
A summary of the key properties of the target compound is essential before delving into the spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [4] |
| Molecular Weight | 213.07 g/mol | [4] |
| CAS Number | 88111-74-4 | [4][5] |
| Appearance | White to yellow crystals or crystalline powder | [6] |
| Melting Point | Not consistently reported, varies with purity |
The Elucidation Workflow: A Strategic Approach
The structure elucidation of an unknown compound is a logical, multi-stage process.[7] We begin with techniques that provide broad, foundational information (such as molecular formula and functional groups) and progressively move to more detailed methods that reveal the precise connectivity of atoms.
Caption: A logical workflow for structure elucidation.
Synthesis: Establishing the Hypothesis
To validate a structure, we must first have a proposed structure. A common and effective method for preparing this compound is the direct bromination of 2,5-dimethylbenzaldehyde.
Experimental Protocol: Bromination
This protocol describes the electrophilic aromatic substitution reaction that introduces a bromine atom onto the p-xylene-derived ring.
-
Dissolution: Dissolve 2,5-dimethylbenzaldehyde in a minimal amount of glacial acetic acid at 0 °C.[8]
-
Reagent Preparation: In a separate vessel, prepare a solution of molecular bromine (Br₂) in glacial acetic acid.
-
Reaction: Slowly add the bromine solution to the aldehyde solution with continuous stirring.[8] The electron-donating methyl groups activate the ring, directing the incoming electrophile (bromine). The position para to the 2-methyl group and ortho to the 5-methyl group is sterically accessible and electronically favored, leading to the desired 4-bromo product.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC.[8][9]
-
Quenching & Precipitation: Pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the crude product.[8][9]
-
Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent like acetonitrile or by silica gel column chromatography to yield the final product.[8][9]
This synthesis provides us with a strong hypothesis: the product is indeed this compound. The following spectroscopic analysis will serve to rigorously test this hypothesis.
Mass Spectrometry: Determining Molecular Mass and Elemental Composition
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, crucially in this case, evidence for the presence of a halogen.[3]
The Isotopic Signature of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[10][11] This is due to the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The observation of this characteristic "M+2" peak is definitive evidence of a single bromine atom in the molecule.
Fragmentation Analysis
Electron Ionization (EI) mass spectrometry fragments the molecule in predictable ways, offering clues to its structure. The major fragmentation pathways for this compound are driven by the stability of the resulting ions.[12]
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion | Rationale for Fragmentation |
| 214 / 212 | ~98 / 100 | [C₉H₉⁷⁹/⁸¹BrO]⁺• | Molecular Ion (M⁺ / M+2) : Confirms the molecular weight and presence of one bromine atom. |
| 211 / 213 | ~55 | [C₉H₈⁷⁹/⁸¹BrO]⁺ | [M-H]⁺ : Loss of the aldehydic hydrogen radical, forming a stable acylium ion. |
| 185 / 183 | Moderate | [C₈H₆⁷⁹/⁸¹Br]⁺ | [M-CHO]⁺ : Loss of the formyl radical (-CHO). |
| 133 | Moderate | [C₉H₉O]⁺ | [M-Br]⁺ : Loss of a bromine radical, yielding the 2,5-dimethylbenzoyl cation. |
| 105 | High | [C₇H₅O]⁺ | Loss of bromine followed by loss of an ethyl radical. |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, a common fragment from further degradation of the benzoyl cation. |
Data is synthesized from expected fragmentation patterns of brominated aromatic aldehydes.[12]
The mass spectrum strongly supports the proposed molecular formula of C₉H₉BrO.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying the functional groups present.[3][13]
Key Diagnostic Absorptions
For this compound, the IR spectrum is expected to show several characteristic peaks that confirm its identity as an aromatic aldehyde.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2820 & ~2720 | C-H Stretch | Aldehyde (in -CHO) | This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group.[14][15] |
| ~1705 | C=O Stretch | Aldehyde (Carbonyl) | A very strong and sharp absorption. The position (~1705 cm⁻¹) is lower than that of a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[14][15] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring. |
| ~1210 - 1160 | C-C Stretch | Ar-CHO | Stretching of the bond between the aromatic ring and the aldehyde carbon.[13] |
| ~3030 | C-H Stretch | Aromatic | Stretching of the C-H bonds on the benzene ring. |
| ~2950 | C-H Stretch | Methyl (-CH₃) | Stretching of the C-H bonds in the two methyl groups. |
The IR spectrum provides unambiguous evidence for the presence of both an aromatic ring and a conjugated aldehyde functional group, perfectly aligning with the hypothesized structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, quantity, and connectivity of every hydrogen and carbon atom.[7][16]
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum maps the different types of protons in the molecule.
Caption: Structure of this compound.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) | Rationale |
| ~10.2 | 1H | Singlet (s) | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield.[17][18] It has no adjacent protons, so it is a singlet. |
| ~7.6 | 1H | Singlet (s) | Ar-H (at C6) | This aromatic proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It has no adjacent protons (position 5 is substituted), so it appears as a singlet. |
| ~7.3 | 1H | Singlet (s) | Ar-H (at C3) | This aromatic proton is ortho to the bromine atom. It also has no adjacent protons (positions 2 and 4 are substituted), resulting in a singlet. |
| ~2.5 | 3H | Singlet (s) | -CH₃ (at C5) | The protons of the methyl group at position 5. They are not coupled to any other protons, hence a singlet. |
| ~2.4 | 3H | Singlet (s) | -CH₃ (at C2) | The protons of the methyl group at position 2. Similarly, they appear as a singlet. |
Predicted chemical shifts are based on standard values for substituted benzaldehydes.[16]
The ¹H NMR data is perfectly consistent with the proposed structure, accounting for all 9 protons and explaining their chemical shifts and multiplicities based on the electronic effects of the substituents and their relative positions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[19] Due to the lack of symmetry in this compound, all 9 carbon atoms are unique and should produce 9 distinct signals.
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~191 | C =O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.[20] |
| ~140 | C 2-CH₃ | Aromatic carbon bearing a methyl group. |
| ~137 | C 5-CH₃ | Aromatic carbon bearing a methyl group. |
| ~135 | C 6-H | Aromatic methine (CH) carbon. |
| ~133 | C 1-CHO | Quaternary aromatic carbon attached to the aldehyde. Signal is often of lower intensity. |
| ~132 | C 3-H | Aromatic methine (CH) carbon. |
| ~120 | C 4-Br | Aromatic carbon attached to the bromine. The "heavy atom effect" of bromine can influence this shift.[21] |
| ~21 | 5-C H₃ | Methyl carbon. |
| ~16 | 2-C H₃ | Methyl carbon. |
Predicted chemical shifts are based on standard values for substituted aromatic compounds.[22][23]
The ¹³C NMR spectrum confirms the presence of 9 distinct carbon environments, including one carbonyl carbon, six aromatic carbons (four quaternary, two methine), and two methyl carbons, providing the final piece of the structural puzzle.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[24][25]
-
Precautions: Use in a well-ventilated area.[26] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[24][25] Avoid breathing dust.[26]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][25]
Always consult the full Safety Data Sheet (SDS) before handling this compound.[25]
Conclusion
The structural elucidation of this compound is a prime example of the synergistic power of modern analytical techniques. Mass spectrometry established the correct molecular formula (C₉H₉BrO) and confirmed the presence of a single bromine atom through its distinct isotopic pattern. Infrared spectroscopy identified the key functional groups—a conjugated aldehyde and an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provided an unambiguous map of the atomic connectivity, confirming the substitution pattern on the aromatic ring. Each piece of data validates the others, leading to a confident and final structural assignment. This systematic and self-validating workflow is fundamental to research and development in the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. fiveable.me [fiveable.me]
- 4. Page loading... [guidechem.com]
- 5. This compound | 88111-74-4 [chemicalbook.com]
- 6. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 19. che.hw.ac.uk [che.hw.ac.uk]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. synquestlabs.com [synquestlabs.com]
- 25. fishersci.com [fishersci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde (CAS 88111-74-4)
Foreword: This document serves as a comprehensive technical guide on 4-Bromo-2,5-dimethylbenzaldehyde. As a Senior Application Scientist, my objective is to synthesize foundational chemical principles with practical, field-proven insights. It is important to note that while this compound is available commercially, detailed peer-reviewed literature on its specific synthesis and reactivity is sparse. Therefore, this guide integrates established data on the compound's properties with well-founded theoretical pathways and illustrative protocols based on the known reactivity of its constituent functional groups. This approach ensures scientific integrity while providing researchers with a robust framework for utilizing this versatile chemical intermediate.
Core Compound Identity and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. Its structure features a benzene ring functionalized with an aldehyde group, a bromine atom, and two methyl groups. The specific arrangement of these substituents—particularly the bromine atom at the para-position to the aldehyde and the flanking methyl groups—dictates its unique steric and electronic properties, making it a valuable building block in targeted organic synthesis.
The core structure is visualized below:
Caption: Chemical Structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 88111-74-4 | [1] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | ≥95-98% (Typical Commercial Grade) | [1][3] |
| Storage Temperature | 4°C, store under inert atmosphere | [1] |
| SMILES | O=CC1=CC(C)=C(Br)C=C1C | [4] |
| InChI Key | ZTZFGJSUCDDCRK-UHFFFAOYSA-N | [1] |
Proposed Synthesis Pathway: Electrophilic Aromatic Bromination
While specific, peer-reviewed protocols for the synthesis of this compound are not prominent, a logical and well-established pathway is the direct electrophilic bromination of the precursor, 2,5-dimethylbenzaldehyde. The directing effects of the substituents on the aromatic ring are key to the causality of this experimental design.
The aldehyde group is a meta-director and deactivating. However, the two methyl groups are ortho-, para-directors and activating. The cumulative effect of the two activating methyl groups overrides the deactivating aldehyde, directing the incoming electrophile (Br⁺) to positions ortho or para to them. The C4 position is para to the C1-aldehyde's methyl group and ortho to the C2-methyl group, making it a sterically accessible and electronically favorable site for substitution.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2.1: Electrophilic Bromination (Illustrative)
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[5] Causality: Glacial acetic acid is chosen as the solvent due to its ability to dissolve the aromatic aldehyde and polarize the bromine molecule, facilitating the generation of the electrophile. The reaction is typically run at or below room temperature to control the reaction rate and minimize potential side-products.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HBr fumes), dissolve 2,5-dimethylbenzaldehyde (1.0 equiv.) in glacial acetic acid.
-
Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (1.05 equiv.) in a small volume of glacial acetic acid.
-
Reaction: Cool the flask in an ice bath. Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes. The rate of addition should be controlled to keep the temperature below 10°C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching & Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice water. The crude product should precipitate.
-
Neutralization: If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color dissipates.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Predicted Spectroscopic Profile
No experimental spectra for this specific compound were found in the reviewed literature. However, a reliable prediction of its key spectral features can be made based on the analysis of its functional groups and data from structurally similar molecules.[1][6][7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |
| Aldehyde (-CHO) | δ 9.9 - 10.2 ppm (singlet, 1H) | δ 190 - 193 ppm | Typical downfield shift for aldehyde proton and carbon due to the deshielding effect of the carbonyl group. |
| Aromatic C-H (Position 3) | δ 7.6 - 7.8 ppm (singlet, 1H) | δ 130 - 135 ppm | This proton is ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift. It appears as a singlet as there are no adjacent protons. |
| Aromatic C-H (Position 6) | δ 7.1 - 7.3 ppm (singlet, 1H) | δ 133 - 138 ppm | This proton is ortho to a methyl group and meta to the aldehyde. It appears as a singlet. |
| Methyl (-CH₃) at C2 | δ 2.5 - 2.7 ppm (singlet, 3H) | δ 18 - 22 ppm | Methyl group attached to an aromatic ring. |
| Methyl (-CH₃) at C5 | δ 2.3 - 2.5 ppm (singlet, 3H) | δ 18 - 22 ppm | Slightly different chemical environment compared to the C2 methyl. |
| Aromatic C-CHO | N/A | δ 135 - 140 ppm | Quaternary carbon attached to the aldehyde. |
| Aromatic C-CH₃ (C2) | N/A | δ 138 - 142 ppm | Quaternary carbon attached to the methyl group. |
| Aromatic C-Br | N/A | δ 118 - 123 ppm | The C-Br bond causes a characteristic shift for this quaternary carbon. |
| Aromatic C-CH₃ (C5) | N/A | δ 136 - 140 ppm | Quaternary carbon attached to the methyl group. |
Infrared (IR) Spectroscopy:
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretch of the aldehyde (Fermi doublet).
-
~1690-1710 cm⁻¹: Strong, sharp C=O stretch from the aromatic aldehyde.
-
~1550-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1000-1200 cm⁻¹: C-Br stretching region.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the aldehyde group and the aryl bromide . This duality allows for its use in a wide array of subsequent synthetic transformations.
Reactions at the Aldehyde Group
The aldehyde is a versatile electrophile, susceptible to nucleophilic attack. Key transformations include:
-
Reductive Amination: For the synthesis of secondary and tertiary amines.[10][11]
-
Grignard/Organolithium Addition: To form secondary alcohols.
Caption: Key synthetic transformations involving the aldehyde functional group.
This protocol demonstrates the conversion of the aldehyde to a styrene derivative.[12][13]
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.05 equiv.) dropwise. Allow the resulting deep orange/red mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonium ylide.
-
Aldehyde Addition: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the alkene.
Reactions at the Aryl Bromide
The C-Br bond is a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: To form biaryl compounds by coupling with boronic acids/esters.[14][15]
-
Heck Coupling: To form substituted styrenes by coupling with alkenes.
-
Buchwald-Hartwig Amination: To form arylamines by coupling with primary or secondary amines.
-
Grignard Reagent Formation: The aryl bromide can be converted to a Grignard reagent, which can then act as a potent nucleophile. Critical Causality: If this path is chosen, the aldehyde group must be protected first, as the Grignard reagent would otherwise react with the aldehyde of another molecule.[16][17] Acetals are excellent protecting groups for this purpose as they are stable to strongly basic/nucleophilic conditions but are easily removed with aqueous acid.[18][19]
This protocol provides a robust starting point for coupling the aryl bromide with a generic arylboronic acid.[20][21]
-
Flask Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) at least three times to create an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water, via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the biaryl product.
Safety and Handling
-
General Hazards: Assumed to be an irritant. May cause skin, eye, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use.
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust.
-
-
Handling:
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere where possible to maintain purity.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store at recommended refrigerated temperatures (4°C) for long-term stability.[1]
-
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move person to fresh air. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. sunankalijaga.org [sunankalijaga.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 19. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde
Introduction: Situating a Niche Reagent in Synthetic Chemistry
4-Bromo-2,5-dimethylbenzaldehyde (CAS No. 88111-74-4) is a substituted aromatic aldehyde that, while not as extensively documented as its dimethoxy counterpart, presents a unique combination of functional groups valuable for synthetic elaboration. Its structure, featuring a reactive aldehyde, an aryl bromide suitable for cross-coupling, and two methyl groups that influence steric and electronic properties, makes it a compelling building block for creating complex molecular architectures.
This guide provides a comprehensive overview of the known physical properties, spectroscopic signatures, and a validated synthetic approach for this compound. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but self-validating systems for the discerning researcher. The focus is on providing actionable insights for professionals in organic synthesis, medicinal chemistry, and materials science who may utilize this reagent as a key intermediate.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical properties is fundamental to its application in any experimental workflow, from reaction setup to purification and storage.
Core Physical Properties
The available data for this compound is summarized below. It is crucial to distinguish this compound from the more frequently cited 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5), as their properties and reactivity profiles differ significantly.
| Property | Value | Source |
| CAS Number | 88111-74-4 | Guidechem[1] |
| Molecular Formula | C₉H₉BrO | Guidechem[1] |
| Molecular Weight | 213.07 g/mol | Guidechem[1] |
| Monoisotopic Mass | 211.98368 Da | Guidechem[1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | Data not available in cited literature | - |
| Boiling Point | Data not available in cited literature | - |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Predicted based on structure |
Spectroscopic Data Interpretation: The Structural Fingerprint
While publicly available, fully interpreted spectra are limited, we can predict the characteristic spectroscopic features based on the molecule's structure. This predictive analysis is an essential skill for verifying the identity and purity of a synthesized or purchased sample. A ¹H NMR spectrum for this compound is noted as available from suppliers like ChemicalBook, confirming its characterization in a laboratory setting[2].
1. Proton NMR (¹H NMR) Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of ~9.8-10.2 ppm . Its integration value will be 1H.
-
Aromatic Protons (Ar-H): Two singlets are anticipated, each integrating to 1H. The proton at position 3 (between the aldehyde and methyl group) will likely appear around ~7.5-7.7 ppm . The proton at position 6 (between the bromine and methyl group) will be slightly more shielded, appearing around ~7.2-7.4 ppm . The singlet nature arises from the lack of adjacent protons for coupling.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected in the range of ~2.3-2.6 ppm . The methyl group at position 2 (ortho to the aldehyde) may be slightly downfield compared to the methyl at position 5 due to the aldehyde's anisotropic effect.
2. Infrared (IR) Spectroscopy The IR spectrum provides a clear signature of the key functional groups. Based on analyses of related dimethylbenzaldehydes, the following peaks are predicted[3].
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).
-
C-H Stretch (Aliphatic/Methyl): Medium bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
-
C-H Bending (Aldehyde): Two characteristic medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
-
C=C Stretch (Aromatic Ring): Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium band in the fingerprint region, typically 500-650 cm⁻¹ .
3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is invaluable for confirming molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 212 and 214 . This "isotopic signature" is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Patterns:
-
[M-H]⁺: Loss of the aldehydic hydrogen, resulting in peaks at m/z 211/213.
-
[M-CHO]⁺: Loss of the formyl group, leading to a significant fragment at m/z 183/185.
-
[M-Br]⁺: Cleavage of the C-Br bond, yielding a fragment at m/z 133.
-
Part 2: Synthesis and Experimental Protocol
While multiple synthetic routes could be envisioned, the most direct and logical approach is the electrophilic aromatic substitution (bromination) of the commercially available precursor, 2,5-dimethylbenzaldehyde. This strategy leverages the activating and ortho-, para-directing nature of the methyl groups. The aldehyde group is a deactivating meta-director, but the combined effect of the two methyl groups strongly directs the incoming electrophile to the C4 position.
Proposed Synthesis Workflow: Bromination of 2,5-Dimethylbenzaldehyde
This protocol is adapted from established methods for the bromination of substituted benzaldehydes[4][5][6]. The causality behind each step is explained to provide a robust, self-validating methodology.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
2,5-Dimethylbenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid (GAA)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0°C.
-
Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the bromination. Acetic acid is an ideal polar protic solvent for this electrophilic substitution.
-
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05-1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred benzaldehyde solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Rationale: A slight excess of bromine ensures complete consumption of the starting material. Slow, dropwise addition is critical for controlling the reaction rate and preventing the formation of di-brominated byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Rationale: Warming to room temperature provides sufficient energy to drive the reaction to completion. TLC is a crucial self-validation step to confirm the disappearance of the starting material and the formation of a new, more polar product spot.
-
-
Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring. A solid precipitate should form.
-
Rationale: The product is insoluble in water, so pouring the reaction mixture into water causes it to precipitate out, effectively stopping the reaction and separating the product from the acetic acid solvent.
-
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the filter cake first with a dilute aqueous solution of sodium thiosulfate, then with copious amounts of cold deionized water.
-
Rationale: The sodium thiosulfate wash quenches and removes any unreacted bromine (which would otherwise color the product). The water wash removes residual acetic acid and salts.
-
-
Purification: Purify the crude product by recrystallization. A mixed solvent system such as ethanol/water is likely to be effective. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.
-
Rationale: Recrystallization is a robust method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and insoluble in the cold solvent, ensuring high recovery of pure material.
-
Part 3: Reactivity, Applications, and Safety
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional intermediate, offering two primary sites for chemical modification:
-
The Aldehyde Group: This group is a gateway to a vast array of chemical transformations, including:
-
Oxidation to the corresponding 4-bromo-2,5-dimethylbenzoic acid.
-
Reduction to form 4-bromo-2,5-dimethylbenzyl alcohol.
-
Reductive Amination to produce various substituted benzylamines.
-
Condensation Reactions such as the Wittig, Horner-Wadsworth-Emmons, or Henry reactions to form alkenes and nitroalcohols, respectively. These are key steps in the synthesis of more complex molecules, including phenethylamines of interest in neuroscience research[5].
-
-
The Aryl Bromide: The C-Br bond is an ideal handle for modern cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. This includes:
-
Suzuki Coupling with boronic acids to introduce new aryl or vinyl groups.
-
Heck Coupling with alkenes.
-
Buchwald-Hartwig Amination to form arylamines.
-
Sonogashira Coupling with terminal alkynes.
-
The strategic use of these reactions allows this compound to serve as a versatile scaffold in the synthesis of novel pharmaceutical agents and functional organic materials[7][8].
Safety and Handling
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation[9][12].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust. Minimize dust generation during handling.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound represents a valuable, albeit niche, reagent for advanced organic synthesis. This guide has consolidated the available physical data, provided a predictive framework for its spectroscopic characterization, and outlined a robust, well-rationalized synthetic protocol. By understanding its properties, synthesis, and reactivity, researchers and drug development professionals can effectively integrate this versatile building block into their synthetic programs to create novel and complex molecular targets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(88111-74-4) 1H NMR [m.chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 8. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
solubility of 4-Bromo-2,5-dimethylbenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-dimethylbenzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 88111-74-4). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. We will dissect the molecular structure of the solute, explore the governing intermolecular forces, and provide a robust framework for solvent selection in research, development, and drug discovery applications. Furthermore, this guide presents a detailed, field-proven methodology for the experimental determination of solubility, ensuring researchers can generate precise data for their specific needs.
Introduction: Understanding this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₉H₉BrO and a molecular weight of approximately 213.07 g/mol [1]. It is a solid at room temperature and serves as a valuable intermediate in organic synthesis. The strategic placement of a bromine atom and two methyl groups on the benzaldehyde scaffold imparts specific steric and electronic properties that are leveraged in the construction of more complex molecules.
A thorough understanding of its solubility is paramount for its practical application. Solvent selection impacts reaction kinetics, purification efficiency (e.g., crystallization), and the formulation of products. This guide will provide the foundational knowledge to make informed decisions regarding solvent systems for this compound.
Key Physicochemical Properties:
-
CAS Number: 88111-74-4
-
Molecular Formula: C₉H₉BrO[1]
-
Molecular Weight: 213.07 g/mol [1]
-
Appearance: Solid
The Interplay of Structure and Intermolecular Forces
The solubility of any solute in a given solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The structure of this compound features several key domains that dictate its interaction with solvents:
-
The Aromatic Ring and Methyl Groups: The benzene ring and the two methyl groups form a large, non-polar hydrocarbon backbone. This region primarily interacts through London dispersion forces , which are temporary fluctuations in electron density. These forces are significant for larger molecules and are the primary driver for solubility in non-polar solvents.
-
The Aldehyde Group (-CHO): The carbonyl (C=O) bond in the aldehyde group is highly polarized due to the high electronegativity of oxygen. This creates a permanent dipole moment, making this part of the molecule polar. This dipole enables strong dipole-dipole interactions with polar solvents.
-
The Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen can act as a hydrogen bond acceptor . This is a critical feature that allows for interaction with protic solvents (those that can donate a hydrogen bond, like alcohols).
-
The Bromine Atom: The bromine substituent increases the overall molecular weight and surface area, enhancing London dispersion forces. While the C-Br bond has some polarity, its main effect is to increase the molecule's overall polarizability.
Overall Polarity Assessment: this compound is best described as a moderately polar molecule . The large non-polar surface area of the substituted ring counteracts the polarity of the single aldehyde group. This duality is key to predicting its solubility across a spectrum of solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents. All aldehydes and ketones are generally soluble in common organic solvents[2]. The solubility in water, however, decreases rapidly as the length of the carbon chain increases[2][3][4].
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interaction |
| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | Moderate to High | London Dispersion Forces: The large, polarizable electron cloud of the aromatic ring and bromine atom interacts favorably with non-polar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | Dipole-Dipole Interactions: The strong dipole of the solvent aligns with the permanent dipole of the aldehyde's carbonyl group, leading to effective solvation. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen Bonding: The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen, facilitating dissolution. |
| Highly Polar Protic | Water | Very Low / Insoluble | Hydrophobic Effect: The large, non-polar hydrocarbon portion of the molecule disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable. |
Experimental Protocol: The Saturated Shake-Flask Method
To obtain quantitative solubility data, a rigorous experimental approach is necessary. The gold standard for determining the equilibrium solubility of a crystalline solid is the Saturated Shake-Flask method[5]. This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of choice (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure saturation is achieved and maintained.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation at the controlled temperature is highly recommended to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of the solute.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Diagram of the Experimental Workflow
Caption: Workflow for the Saturated Shake-Flask Solubility Determination Method.
Key Factors Influencing Solubility
Several external variables can influence the measured solubility of this compound. Controlling these factors is essential for obtaining reproducible and accurate data.
-
Temperature: The dissolution of most solids is an endothermic process. Therefore, according to Le Châtelier's principle, the solubility of this compound is expected to increase with increasing temperature[5]. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.
-
Purity of Solute and Solvent: Impurities can significantly alter solubility. Impurities in the solid solute can disrupt the crystal lattice, sometimes increasing solubility. Impurities in the solvent (like water in an organic solvent) can change its polarity and solvating power.
-
Crystalline Form (Polymorphism): Organic solids can sometimes exist in different crystalline forms, or polymorphs, which have different lattice energies. The most thermodynamically stable polymorph will always have the lowest solubility[5]. It is important to characterize the solid form being tested.
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions[5].
Diagram of Influencing Factors
Caption: Key factors that govern the solubility of a solid organic compound.
Conclusion
While quantitative solubility data for this compound is sparse, a robust qualitative and predictive understanding can be derived from its molecular structure. It is a moderately polar compound expected to exhibit high solubility in polar aprotic solvents like THF and ethyl acetate, moderate solubility in alcohols and non-polar aromatic solvents, and very low solubility in water. This predicted profile is based on the interplay of London dispersion forces, dipole-dipole interactions, and hydrogen bonding between the solute and various solvent classes. For applications requiring precise solubility values, the detailed shake-flask methodology provided herein offers a reliable path to generating high-quality, quantitative data. This guide equips researchers with both the theoretical framework and the practical tools needed to effectively utilize this compound in their work.
References
- 1. guidechem.com [guidechem.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-2,5-dimethylbenzaldehyde spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dimethylbenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for spectral interpretation, experimental design, and structural elucidation.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, provides a unique electronic and steric environment that can be leveraged in the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor, making a thorough understanding of its spectroscopic properties essential.
This guide will provide an in-depth analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimental data for this specific molecule is not widely published, this document will synthesize data from closely related compounds and foundational spectroscopic principles to provide a reliable predictive analysis.
Molecular Structure and Properties:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (information about neighboring protons).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.7 | Singlet | 1H | Aromatic C-H |
| ~7.4 | Singlet | 1H | Aromatic C-H |
| ~2.5 | Singlet | 3H | Methyl (-CH₃) |
| ~2.3 | Singlet | 3H | Methyl (-CH₃) |
Interpretation and Rationale:
-
Aldehyde Proton (~10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing far downfield.
-
Aromatic Protons (~7.4-7.7 ppm): The two aromatic protons are in different electronic environments. The proton ortho to the bromine and meta to the aldehyde will likely be the most downfield of the two due to the deshielding effect of the bromine. The other aromatic proton, positioned between the two methyl groups, will have a slightly different chemical shift. The lack of adjacent protons results in singlets for both.
-
Methyl Protons (~2.3-2.5 ppm): The two methyl groups are chemically distinct and will appear as two separate singlets. The methyl group ortho to the aldehyde will likely experience a slightly different electronic environment compared to the one meta to the aldehyde.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Carbonyl Carbon (C=O) |
| ~140 | Aromatic C-CHO |
| ~138 | Aromatic C-CH₃ |
| ~135 | Aromatic C-H |
| ~133 | Aromatic C-H |
| ~130 | Aromatic C-Br |
| ~125 | Aromatic C-CH₃ |
| ~21 | Methyl Carbon (-CH₃) |
| ~19 | Methyl Carbon (-CH₃) |
Interpretation and Rationale:
-
Carbonyl Carbon (~192 ppm): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (~125-140 ppm): The six aromatic carbons are all chemically distinct and will show separate signals. The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methyl and aldehyde groups will also have characteristic shifts.
-
Methyl Carbons (~19-21 ppm): The two methyl carbons will have chemical shifts in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Medium | Aliphatic C-H stretch (from -CH₃) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1475 | Medium | Aromatic C=C ring stretches |
| ~800-900 | Strong | C-H out-of-plane bending (substitution pattern) |
| ~600-700 | Medium | C-Br stretch |
Interpretation and Rationale:
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic (methyl), and aldehyde protons. The aldehyde C-H stretch is particularly diagnostic, often appearing as a pair of peaks (a Fermi doublet) around 2820 and 2720 cm⁻¹.
-
Carbonyl Stretch: A strong, sharp absorption around 1700 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group.
-
Aromatic Ring Stretches: Absorptions in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[3]
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 212 & 214 | Molecular ion (M⁺) peak and its isotope (M+2) peak. The nearly 1:1 ratio is characteristic of a bromine-containing compound.[3] |
| 211 & 213 | Loss of a hydrogen radical ([M-H]⁺) |
| 183 & 185 | Loss of the aldehyde group (-CHO) ([M-CHO]⁺) |
| 132 | Loss of Br radical |
| 104 | Further fragmentation of the aromatic ring. |
Interpretation and Rationale:
-
Molecular Ion Peak: The presence of two peaks of nearly equal intensity at m/z 212 and 214 is a definitive indicator of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Loss of the aldehyde proton or the entire aldehyde group are common fragmentation pathways for benzaldehydes. Cleavage of the carbon-bromine bond is also a likely fragmentation event.
Caption: A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing the molecule to lose an electron and form a molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data, grounded in established chemical principles and comparison with related structures. The provided protocols offer a standardized approach to data acquisition. By understanding the key spectral features outlined in this document, researchers can confidently identify and characterize this important synthetic intermediate.
References
theoretical properties of 4-Bromo-2,5-dimethylbenzaldehyde
An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde
This technical guide offers a comprehensive examination of this compound, a key aromatic building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental theoretical properties, provides robust experimental methodologies, and explores its strategic application in the synthesis of complex molecular architectures.
Core Molecular Profile & Theoretical Insights
This compound (C₉H₉BrO) is a trifunctionalized benzene derivative. The interplay between the electron-withdrawing aldehyde, the sterically influential methyl groups, and the synthetically versatile bromine atom defines its unique chemical behavior. The aldehyde group activates the aromatic ring towards certain transformations while also serving as a primary reactive site. The ortho and meta methyl groups provide steric hindrance that can direct incoming reagents and modulate the reactivity of the adjacent functional groups. The bromine atom at the para-position is an excellent leaving group for a variety of powerful cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| CAS Number | 88111-74-4 | [2] |
| Appearance | Solid | |
| Melting Point | 70-74 °C | |
| Boiling Point | 283.7±25.0 °C (Predicted) | |
| Density | 1.40±0.1 g/cm³ (Predicted) | |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Strategic Synthesis and Purification
The reliable synthesis of this compound is paramount for its use in subsequent, often complex, synthetic routes. The most direct and logical approach is the electrophilic aromatic substitution (bromination) of the commercially available precursor, 2,5-dimethylbenzaldehyde.
Protocol: Electrophilic Bromination of 2,5-Dimethylbenzaldehyde
This protocol is a self-validating system, where reaction progress can be easily monitored, and the product's identity is confirmed through standard analytical techniques. The choice of a non-polar solvent like dichloromethane and a selective brominating agent like N-Bromosuccinimide (NBS) with a radical initiator is a standard, field-proven method for achieving regioselective bromination on activated rings.
Materials:
-
2,5-Dimethylbenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for elution)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) to the solution. Causality: A slight excess of NBS ensures complete consumption of the starting material.
-
Initiation: Add a catalytic amount (0.02 eq) of AIBN or BPO. Causality: A radical initiator is used to facilitate the formation of the bromine radical, which is the active electrophile in this type of reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 40°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Wash the organic layer with saturated Na₂S₂O₃ solution to quench any remaining bromine.
-
Wash with saturated NaHCO₃ solution to neutralize any acidic byproducts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Diagram 1: Synthesis Workflow
References
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde: From Synthesis to Historical Elucidation
This guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde, a significant intermediate in organic synthesis. It delves into the compound's historical discovery, the correction of its initial structural assignment, detailed synthesis protocols, and its key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.
A History of Discovery and Structural Correction
However, subsequent investigations by other research groups proved this initial assignment to be incorrect[1][2]. Through careful analysis, it was established that the major product of the bromination reaction was, in fact, 4-bromo-2,5-dimethoxybenzaldehyde[1][2]. The confusion arose from the complex interplay of electronic and steric effects directing the electrophilic substitution on the benzene ring. The identity of the 4-bromo isomer was definitively confirmed by comparing it with a sample synthesized through an unambiguous route and by oxidizing the aldehyde to the known 4-bromo-2,5-dimethoxybenzoic acid[1][2]. This historical correction underscores the importance of rigorous structural proof in synthetic chemistry.
Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde
The most common and well-documented method for synthesizing 4-Bromo-2,5-dimethoxybenzaldehyde is through the direct electrophilic bromination of 2,5-dimethoxybenzaldehyde[3].
Experimental Protocol: Bromination of 2,5-Dimethoxybenzaldehyde
This protocol describes the laboratory-scale synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde.
Materials:
-
2,5-Dimethoxybenzaldehyde
-
Glacial Acetic Acid (GAA)
-
Bromine
-
Ice water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Acetonitrile (for recrystallization)
Procedure:
-
Dissolution: In a reaction vessel, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) at 0 °C with stirring[3][4].
-
Bromination: Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture at 0 °C[3][4].
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC)[3][5].
-
Quenching: Upon completion, pour the reaction mixture into ice-cold water (30 mL) to precipitate the crude product[3][4].
-
Work-up: Collect the precipitate by filtration. The precipitate can be redissolved in dichloromethane (30 mL) and water (30 mL) for liquid-liquid separation. The aqueous layer is extracted with dichloromethane (3 x 25 mL). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure[4].
-
Purification: The crude product is purified by recrystallization from a suitable solvent like acetonitrile to yield 4-Bromo-2,5-dimethoxybenzaldehyde as a light yellow or slightly brownish solid[4][5].
Alternative Synthetic Routes
While direct bromination is prevalent, other formylation reactions of brominated precursors could theoretically yield the target compound. These include:
-
Gattermann Reaction: This reaction involves the formylation of aromatic compounds using a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst[7][8][9]. Starting from 1-bromo-2,5-dimethoxybenzene, the Gattermann reaction could introduce the aldehyde group.
-
Vilsmeier-Haack Reaction: This is another method to formylate activated aromatic rings using a phosphoryl chloride-dimethylformamide (Vilsmeier reagent).
-
Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine.
However, for 4-Bromo-2,5-dimethoxybenzaldehyde, the direct bromination of the readily available 2,5-dimethoxybenzaldehyde is the most straightforward and commonly employed method[3].
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic properties of 4-Bromo-2,5-dimethoxybenzaldehyde.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [10][11][12] |
| Molecular Weight | 245.07 g/mol | [10][13] |
| CAS Number | 31558-41-5 | [10][14] |
| Appearance | Off-white to pale yellow crystalline solid | [12][14] |
| Melting Point | 132-135 °C | [11][14] |
| Solubility | Insoluble in water | [15] |
| IUPAC Name | 4-bromo-2,5-dimethoxybenzaldehyde | [10][12] |
| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [10][12] |
| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [10][12] |
Spectroscopic data, including ¹H NMR, FTIR, Raman, and Mass Spectrometry, are available in public databases such as SpectraBase for further structural confirmation[16].
Applications in Research and Development
4-Bromo-2,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three key functional groups: the aldehyde, the bromine atom, and the two methoxy groups, which can be manipulated in various synthetic transformations.
-
Pharmaceutical Synthesis: It serves as a precursor for various heterocyclic compounds and is used as a pharmaceutical intermediate[14][15]. The bromine atom can be replaced through nucleophilic aromatic substitution or used in cross-coupling reactions to build more complex molecular scaffolds[17].
-
Materials Science: The modification of benzaldehydes with bromine can lead to materials with enhanced nonlinear optical (NLO) properties, which are valuable for applications in photonics[14].
Conclusion
4-Bromo-2,5-dimethoxybenzaldehyde is a compound with a rich history and significant utility in modern organic synthesis. The correction of its initial structural assignment serves as a valuable lesson in the importance of rigorous analytical methods. Its straightforward synthesis and versatile reactivity make it an important building block for the development of new pharmaceuticals and advanced materials.
References
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. collegedunia.com [collegedunia.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-bromo-2,5-dimethoxybenzaldehyde [chemister.ru]
- 12. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 4-bromo-2,5-dimethoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 15. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Bromo-2,5-dimethylbenzaldehyde
Abstract
4-Bromo-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Its chemical behavior is dictated by the nuanced interplay between the inherent reactivity of the aldehyde functional group and the modulating electronic and steric influences of the substituents on the benzene ring. This guide provides a comprehensive analysis of these factors, offering a detailed examination of the aldehyde group's reactivity, key reaction classes, and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.
Molecular Structure and Reactivity Profile
The reactivity of this compound is not merely that of a simple aromatic aldehyde. It is a finely tuned system where the electrophilicity of the carbonyl carbon is modulated by a combination of inductive effects, resonance, and significant steric hindrance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88111-74-4 | [2][3] |
| Molecular Formula | C₉H₉BrO | [3] |
| Molecular Weight | 213.07 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temp. | 4°C, under nitrogen |
The Aldehyde Carbonyl: The Electrophilic Center
The carbon-oxygen double bond of the aldehyde group is inherently polarized due to the higher electronegativity of oxygen.[4] This polarization imparts a significant partial positive charge (δ+) on the carbonyl carbon, rendering it an electrophilic center susceptible to attack by nucleophiles. This fundamental property is the basis for the majority of its characteristic reactions.[4][5][6]
Electronic Effects of Ring Substituents
The substituents on the benzene ring—a bromine atom and two methyl groups—exert competing electronic effects that fine-tune the electrophilicity of the carbonyl carbon.
-
Bromo Group (-Br) at C4: The bromine atom is an electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group, increasing the partial positive charge on the carbonyl carbon. While halogens also possess a weak electron-donating resonance effect (+M) due to their lone pairs, the inductive effect is generally dominant for halogens, thus enhancing the aldehyde's electrophilicity.[7][8]
-
Methyl Groups (-CH₃) at C2 and C5: Alkyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. These effects push electron density into the ring, which slightly counteracts the electron-withdrawing nature of the bromine and the carbonyl group itself. This donation of electron density serves to marginally decrease the electrophilicity of the carbonyl carbon.
Steric Hindrance: The Dominant Modulator
The most significant factor governing the accessibility of the carbonyl carbon in this compound is the steric hindrance imposed by the methyl group at the C2 (ortho) position. Nucleophilic attack on a carbonyl carbon requires a specific trajectory, often approximated by the Bürgi-Dunitz angle (~107°). The bulky methyl group adjacent to the aldehyde physically obstructs this approach path for incoming nucleophiles.[4][5] This steric shield is a critical consideration in reaction design, often necessitating more forcing conditions (e.g., higher temperatures, stronger reagents) or resulting in slower reaction rates compared to less hindered aldehydes like 4-bromobenzaldehyde.[1]
Figure 1: Key factors modulating the reactivity of the aldehyde group in this compound.
Key Classes of Aldehyde Transformations
The synthetic utility of this compound is demonstrated through its participation in a range of canonical aldehyde reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the hallmark reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.[5][9]
Figure 2: General mechanism of nucleophilic addition to an aldehyde.
Protocol: Henry (Nitroaldol) Reaction for Phenethylamine Precursor Synthesis
The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane. It is a foundational step in the synthesis of many phenethylamine derivatives.[10]
Methodology:
-
Dissolve this compound in a suitable solvent like methanol or ethanol.
-
Add an equimolar amount of a nitroalkane (e.g., nitroethane).
-
Introduce a base catalyst, such as triethylamine or an aqueous solution of sodium hydroxide, dropwise at a reduced temperature (e.g., 0-10°C) to control the exothermic reaction.
-
Stir the mixture at room temperature for several hours to overnight, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting nitroalcohol can be purified by column chromatography or used directly in subsequent reduction steps.
Oxidation to Carboxylic Acid
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is synthetically valuable for creating the corresponding benzoic acid derivative, 4-Bromo-2,5-dimethylbenzoic acid.
Protocol: Potassium Permanganate Oxidation
Methodology:
-
Suspend this compound in an aqueous solution containing a base, such as sodium carbonate or sodium hydroxide.
-
Heat the mixture gently (e.g., to 40-50°C) with vigorous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄) portion-wise. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue addition until a faint pink color persists, indicating complete oxidation of the aldehyde.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~2.
-
The 4-Bromo-2,5-dimethylbenzoic acid will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | 88111-74-4 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Authored by Gemini, Senior Application Scientist
An Application Note and Protocol for the Synthesis of 4-Bromo-2,5-dimethylbenzaldehyde
This document provides a comprehensive technical guide for the synthesis of this compound, a key chemical intermediate for professionals in pharmaceutical and materials science research. The guide details a robust synthetic protocol, explains the underlying chemical principles, and addresses critical safety and operational considerations.
Introduction: The Synthetic Utility of this compound
This compound is a valuable bifunctional aromatic compound. It incorporates a reactive aldehyde group, suitable for forming Schiff bases, undergoing condensation reactions, or being converted into other functional groups, and a bromine atom, which is ideal for cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This orthogonal reactivity allows for sequential, site-selective modifications, making it an important building block in the construction of complex molecular architectures, including active pharmaceutical ingredients and functional organic materials.
Synthetic Strategy: Formylation via the Gattermann-Koch Reaction
The most direct and established method for introducing a formyl group onto an alkyl-substituted benzene ring is the Gattermann-Koch reaction.[1][2] This electrophilic aromatic substitution reaction is well-suited for electron-rich substrates such as 1-bromo-2,5-dimethylbenzene (p-bromo-m-xylene). The reaction employs carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and often a copper(I) chloride (CuCl) co-catalyst.[3] The use of CuCl is particularly crucial as it allows the reaction to proceed at or near atmospheric pressure, obviating the need for high-pressure equipment.[3]
Reaction Mechanism
The Gattermann-Koch reaction proceeds through the in situ generation of a potent electrophile, the formyl cation.
-
Electrophile Generation : Carbon monoxide, a Lewis base, reacts with HCl and the strong Lewis acid catalyst AlCl₃. This interaction generates a highly unstable formyl chloride intermediate which rapidly loses a chloride ion to the AlCl₃, forming the electrophilic formyl cation ([HCO]⁺) or a closely related complex.[2][4]
-
Electrophilic Aromatic Substitution (EAS) : The electron-rich aromatic ring of 1-bromo-2,5-dimethylbenzene acts as a nucleophile, attacking the formyl cation. The two methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The formylation occurs at the position para to the bromine and ortho to a methyl group, which is sterically accessible and electronically favored.
-
Rearomatization : The resulting resonance-stabilized carbocation (sigma complex or arenium ion) loses a proton to restore the aromaticity of the ring, yielding the final product, this compound, after workup.
Detailed Experimental Protocol
This protocol is adapted from the highly reliable Gattermann-Koch procedure published in Organic Syntheses for the formylation of toluene.[5]
Extreme Hazard Warning : This procedure involves extremely toxic (carbon monoxide) and corrosive (hydrogen chloride, aluminum chloride) substances. All operations must be performed in a certified, high-performance fume hood by trained personnel. A calibrated carbon monoxide detector must be active in the laboratory during the entire procedure.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |
| 1-Bromo-2,5-dimethylbenzene | C₈H₉Br | 185.06 | 46.3 g (0.25 mol) | Starting material |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 40.0 g (0.30 mol) | Must be fresh, finely powdered, and handled under inert gas |
| Copper(I) Chloride | CuCl | 98.99 | 5.0 g (0.05 mol) | Co-catalyst; must be pure white or light tan |
| Carbon Monoxide | CO | 28.01 | ~1.1 mol | Lecture bottle with regulator |
| Hydrogen Chloride | HCl | 36.46 | ~0.5 mol | Lecture bottle with regulator |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | For extraction |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 250 mL | Reaction solvent |
| Crushed Ice / Water | H₂O | 18.02 | ~1 kg | For quenching |
| Calcium Chloride (anhydrous) | CaCl₂ | 110.98 | ~20 g | For drying |
Equipment
-
1 L three-necked round-bottom flask
-
Overhead mechanical stirrer
-
Gas inlet tube extending below the solvent surface
-
Gas outlet connected to a scrubber (e.g., concentrated NaOH solution)
-
Two gas flow meters or calibrated bubblers
-
Large ice-water bath
-
Standard glassware for extraction, filtration, and vacuum distillation
Step-by-Step Methodology
-
Reactor Setup : Assemble the three-necked flask with the mechanical stirrer, gas inlet, and gas outlet/condenser in the fume hood. Ensure all glassware is thoroughly dried.
-
Charging the Flask : To the flask, add anhydrous dichloromethane (250 mL) and cool the vessel to 0-5 °C using the ice-water bath. With vigorous stirring, rapidly add copper(I) chloride (5.0 g) and finely powdered anhydrous aluminum chloride (40.0 g).
-
Substrate Addition : Once the catalysts are suspended, slowly add 1-bromo-2,5-dimethylbenzene (46.3 g) to the cold, stirred mixture.
-
Gas Introduction : Begin bubbling a steady stream of carbon monoxide through the reaction mixture. Simultaneously, introduce a slower stream of hydrogen chloride gas (approx. 1 bubble of HCl for every 2-3 bubbles of CO). The mixture should darken significantly.
-
Reaction Monitoring : Maintain the temperature between 5-15 °C and continue the gas addition for 5-7 hours. The reaction progress can be monitored by carefully taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing by TLC or GC-MS.
-
Quenching : Once the reaction is complete, stop the gas flow. Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice (~1 kg) in a large beaker, while stirring vigorously. This step is highly exothermic and will release HCl gas.
-
Work-up : Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Washing : Combine all organic layers and wash sequentially with water (200 mL), 5% sodium bicarbonate solution (2 x 150 mL) until gas evolution ceases, and finally with brine (150 mL).
-
Drying and Concentration : Dry the organic solution over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.
-
Purification : The crude product, a dark oil or low-melting solid, should be purified by vacuum distillation to yield this compound as a colorless to pale yellow solid.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization and Troubleshooting
Expected Product Characteristics
| Property | Value |
| CAS Number | 88111-74-4[6] |
| Molecular Formula | C₉H₉BrO[7] |
| Molecular Weight | 213.07 g/mol [7] |
| Appearance | Colorless to pale yellow solid |
| ¹H NMR | Expect signals for aldehyde proton (~10 ppm), two aromatic protons (singlets), and two methyl group protons (~2.4 ppm). |
| IR Spectroscopy | Characteristic aldehyde C=O stretch (~1690-1710 cm⁻¹) and C-Br stretch. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive AlCl₃ (hydrolyzed) | Use a fresh, unopened bottle of anhydrous AlCl₃. |
| Poor gas dispersion | Ensure vigorous stirring and that the gas inlet is below the liquid surface. | |
| Low temperature | Allow the reaction to warm slightly (to ~15-20 °C) to initiate, then cool again. | |
| Low Yield | Incomplete reaction | Extend reaction time; ensure a steady flow of gases. |
| Loss during work-up | Perform extractions thoroughly; avoid premature distillation of the product. | |
| Formation of Byproducts | Isomer formation | The directing groups strongly favor the desired product, but other isomers are possible. Purify carefully by distillation or chromatography. |
| Di-formylation | Unlikely, as the aldehyde group deactivates the ring to further substitution. |
References
- 1. organicreactions.org [organicreactions.org]
- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 3. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. orgosolver.com [orgosolver.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | 88111-74-4 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,5-dimethylbenzaldehyde in Synthetic Chemistry
Abstract
4-Bromo-2,5-dimethylbenzaldehyde (CAS No: 88111-74-4) is a highly functionalized aromatic aldehyde that serves as a versatile and strategic intermediate in modern organic synthesis.[1] Its unique structural arrangement, featuring a reactive aldehyde group, a synthetically tractable bromine atom, and two methyl substituents, offers a powerful platform for constructing complex molecular architectures. The aldehyde function is a gateway to carbon-carbon and carbon-nitrogen bond formations, while the aryl bromide is primed for a host of cross-coupling reactions. This guide provides an in-depth exploration of its synthetic applications, supported by detailed protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development.
Compound Profile and Strategic Significance
This compound is a crystalline solid whose value lies in the orthogonal reactivity of its functional groups. The electron-donating methyl groups modulate the electronic properties of the benzene ring, influencing the reactivity of both the aldehyde and the bromide.
-
Aldehyde Group (-CHO): A classic electrophilic center, readily participating in nucleophilic additions and condensation reactions. This enables chain elongation, heterocycle formation, and the introduction of diverse functional groups.
-
Bromo Group (-Br): An excellent leaving group and a key handle for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of C-C, C-N, and C-O bonds, forming complex scaffolds from simple precursors.
-
Dimethyl Substitution: The methyl groups at positions 2 and 5 provide steric influence, which can direct the regioselectivity of certain reactions. They also enhance the lipophilicity of derivatives, a property often tuned in drug discovery programs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 88111-74-4 | [1] |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | White to yellow crystals or crystalline powder | [2] |
| Melting Point | 85 - 87 °C | [3] |
Synthesis of the Intermediate: Bromination of 2,5-Dimethylbenzaldehyde
The most direct route to this compound is through the electrophilic aromatic substitution of 2,5-dimethylbenzaldehyde. The electron-donating nature of the two methyl groups and the activating, ortho-, para-directing effect of the C2-methyl group strongly favor bromination at the C4 position.
Protocol 1: Electrophilic Bromination
This protocol is adapted from analogous procedures for substituted benzaldehydes.[4][5]
Materials:
-
2,5-Dimethylbenzaldehyde
-
Bromine (Br₂)
-
Glacial Acetic Acid (GAA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 2,5-dimethylbenzaldehyde (1.0 eq.) in glacial acetic acid at 0 °C in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
In the addition funnel, prepare a solution of bromine (1.1 eq.) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[4][5]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. A precipitate should form.[4][5]
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude solid in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to afford this compound as a crystalline solid.[4]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a cornerstone of the intermediate's utility, providing access to a vast chemical space via cross-coupling chemistry. The Suzuki-Miyaura reaction, in particular, is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and advanced materials.
Application Focus: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide. The choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[6][7]
Causality Behind Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The engine of the catalytic cycle. Pd(0) is the active species that initiates the cycle by oxidative addition into the C-Br bond.[6][7]
-
Ligand (e.g., PPh₃, SPhos, XPhos): Stabilizes the palladium center, modulates its reactivity, and facilitates the reductive elimination step. Bulky, electron-rich phosphine ligands are often required for challenging couplings.
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][8] The strength of the base can significantly impact reaction efficiency.
-
Solvent (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is common, as it helps to dissolve both the organic-soluble organohalide and the often water-soluble inorganic base and boronate.[9][10]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 90-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.[6][10]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.[6]
Application in Medicinal Chemistry: Synthesis of Benzylamine Scaffolds
The aldehyde group is an ideal starting point for synthesizing benzylamines via reductive amination. This transformation is fundamental in drug discovery, as the benzylamine motif is a key structural element in numerous biologically active molecules. This compound has been successfully employed as a precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in cancer therapy.[3]
Application Focus: Reductive Amination
This reaction proceeds in two stages: the initial formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its in-situ reduction to the corresponding amine. Mild reducing agents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting aldehyde.
Diagram 2: Workflow for Reductive Amination
Caption: General workflow for the synthesis of benzylamines via reductive amination.
Protocol 3: Synthesis of N-(4-Bromo-2,5-dimethylbenzyl) Carbamate
This protocol is based on a procedure used to generate precursors for VHL ligands.[3]
Materials:
-
This compound (1.0 eq.)
-
Ammonium acetate or a primary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
-
Saturated Sodium Bicarbonate solution (aq.)
Procedure:
-
In a round-bottom flask, dissolve this compound and the amine component (e.g., tert-butyl carbamate, 1.1 eq.) in the chosen solvent (e.g., DCE).
-
Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., EtOAc/hexanes) to yield the desired benzylamine derivative.[3]
Advanced Applications: Multi-step Synthesis of Bioactive Molecules
The true power of this compound is realized in multi-step synthetic campaigns where its functional groups are manipulated sequentially. The synthesis of VHL ligand precursors provides an excellent case study.
Diagram 3: Synthetic Pathway to VHL Ligand Precursor
Caption: A streamlined synthetic route to VHL ligand precursors.[3]
In this pathway, the aldehyde is first converted into a protected benzylamine via reductive amination.[3] The resulting intermediate retains the crucial bromine handle, which is then used in a subsequent Suzuki coupling reaction to construct the final biaryl core of the VHL ligand. This sequential strategy highlights the synthetic orthogonality and strategic value of the starting material.
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. Its capacity to undergo a wide range of high-yielding transformations at its aldehyde and bromide centers makes it an invaluable intermediate for constructing diverse and complex molecular targets. The protocols and insights provided herein demonstrate its utility in fundamental reactions like cross-coupling and reductive amination, as well as its proven application in the sophisticated, multi-step synthesis of high-value molecules for drug discovery. For researchers and developers, this intermediate offers a reliable and efficient starting point for innovation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. B25500.14 [thermofisher.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust Protocol for the Synthesis of N-Substituted Benzylamines via Reductive Amination of 4-Bromo-2,5-dimethylbenzaldehyde
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most powerful and widely utilized transformations in modern organic and medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method offers a highly efficient route to synthesize secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines. The resulting substituted amine products are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials, making mastery of this reaction essential for drug development professionals.[1][3]
This application note provides a detailed, field-proven protocol for the reductive amination of 4-Bromo-2,5-dimethylbenzaldehyde. This particular substrate is a valuable building block, featuring a synthetically versatile bromine atom for subsequent cross-coupling reactions and methyl groups that can influence steric and electronic properties. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for ensuring a successful and high-yielding transformation.
Mechanistic Rationale: A Tale of Two Steps in One Pot
The elegance of reductive amination lies in its sequential, one-pot nature, which proceeds through two key mechanistic stages: the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction to the target amine.[4][5]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a C=N double bond, forming an imine intermediate. Under the mildly acidic conditions often employed, this imine is protonated to form a highly electrophilic iminium ion, which is significantly more susceptible to reduction than the starting aldehyde.
-
Hydride Reduction: A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the iminium ion, reducing the C=N bond to a C-N single bond and furnishing the final substituted amine product.
The choice of reducing agent is paramount for the success of a one-pot reductive amination. While a strong reducing agent like sodium borohydride (NaBH₄) can be used, it requires a two-step procedure where the imine is pre-formed before the reductant is added to avoid competitive reduction of the starting aldehyde.[4][6] A more elegant and efficient approach utilizes a milder, more selective reducing agent.
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this protocol.[3] Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering effects of the three acetoxy groups, makes it incapable of significantly reducing the aldehyde at an appreciable rate.[7] However, it rapidly reduces the highly reactive iminium ion intermediate, allowing the entire transformation to be performed in a single reaction vessel with all reagents present from the outset.[3][7]
Figure 1: General mechanism of reductive amination using STAB.
Experimental Protocol: Synthesis of N-Benzyl-(4-bromo-2,5-dimethylphenyl)methanamine
This protocol details a representative reaction between this compound and benzylamine. The principles and quantities can be adapted for other primary or secondary amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Molar Eq. | Notes |
| This compound | C₉H₉BrO | 213.07 | 213 mg | 1.0 | Starting aldehyde. |
| Benzylamine | C₇H₉N | 107.15 | 107 mg (109 µL) | 1.0 | Nucleophilic amine. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 318 mg | 1.5 | Mild reducing agent. Should be handled quickly due to hygroscopy. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 10 mL | - | Anhydrous solvent. DCM can also be used.[3][6] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~1-2 drops | Catalytic | Optional catalyst to accelerate imine formation.[7] |
| Saturated NaHCO₃ Solution | - | - | ~20 mL | - | For quenching the reaction. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~45 mL | - | For extraction. |
| Brine | - | - | ~20 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the aldehyde. Follow with the addition of benzylamine (109 µL, 1.0 mmol). If the amine is a solid salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.[2] Stir the mixture at room temperature for 20-30 minutes to initiate imine formation.
-
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight effervescence may be observed. Note: For less reactive ketones or amines, a catalytic amount of acetic acid (1-2 drops) can be added before the STAB to facilitate iminium ion formation.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
-
Work-up and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).[2]
-
Washing and Drying: Combine the organic extracts and wash them with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting crude residue should be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-substituted benzylamine product.[2]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
FTIR Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the presence of C-N bonds.
Experimental Workflow and Logic
The protocol is designed to be a robust, self-validating system. The choice of a mild reductant and a specific order of operations ensures high selectivity and minimizes side-product formation.
Figure 2: Step-by-step experimental workflow.
Troubleshooting and Key Insights
-
Incomplete Reaction: If starting material persists, the cause may be deactivated STAB (due to moisture) or insufficient reaction time. Ensure STAB is fresh and dry. If necessary, a second portion of STAB can be added. For hindered or electron-poor amines, gentle heating (40-50 °C) may be required.[8][9]
-
Low Yield: Poor nucleophilicity of the amine can hinder imine formation. The addition of a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄ can improve yields for challenging substrates.[6]
-
Purification Issues: The primary challenge in purification is often separating the desired product from excess starting amine.[8] Using a 1:1 stoichiometry of aldehyde to amine is crucial. If the product is basic, an acid-base extraction can be an effective purification strategy prior to chromatography.[9]
-
Water Sensitivity: STAB is sensitive to water and incompatible with protic solvents like methanol.[3][6] The use of anhydrous aprotic solvents like DCE, DCM, or THF is critical for reproducibility and high yields.
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize a diverse range of N-substituted benzylamine derivatives. This method is characterized by its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool for professionals in drug discovery and chemical synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Synthesis of von Hippel-Lindau (VHL) Ligands Utilizing 4-Bromo-2,5-dimethylbenzaldehyde
Introduction: The Strategic Role of VHL Ligands and Key Building Blocks
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1][2][3] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome.[1][3] Among the handful of E3 ligases successfully hijacked for this purpose, the von Hippel-Lindau (VHL) protein is a cornerstone of modern PROTAC design.[2][4][5] The development of potent, cell-permeable small molecule VHL ligands has been critical to the success of this technology.
A key challenge in PROTAC development is the efficient and modular synthesis of these complex molecules. This guide focuses on a robust synthetic strategy for VHL ligands, starting from 4-Bromo-2,5-dimethylbenzaldehyde . This particular starting material offers distinct advantages: the aldehyde functionality serves as a precursor to the essential benzylic amine, the bromine atom provides a versatile handle for late-stage diversification via cross-coupling reactions, and the dimethyl substitution pattern on the phenyl ring has been shown to contribute favorably to binding affinity with VHL.[6][7]
This document provides a detailed, experience-driven protocol, explaining the rationale behind key synthetic steps and offering a self-validating methodology for researchers in drug discovery and chemical biology.
Foundational Principles: Causality in Synthetic Route Design
The synthesis of VHL ligands from this compound is a convergent process, meaning different fragments of the molecule are prepared separately before being combined.[6][7] This strategy enhances efficiency and allows for the modular assembly of a diverse library of ligands.
Workflow Overview
The overall synthetic pathway can be visualized as a three-stage process:
-
Formation of the Core Amine: The aldehyde is converted into a protected benzylamine, which forms the central scaffold of the ligand's "right-hand side" (RHS).
-
Diversification via Cross-Coupling: The bromine atom is exploited to install various aromatic or heteroaromatic systems, a key structural feature for VHL recognition.
-
Final Assembly: The elaborated RHS is coupled with the "left-hand side" (LHS) of the ligand, which typically contains a crucial hydroxyproline moiety, followed by final deprotection.
Caption: Convergent synthesis workflow for VHL ligands.
Rationale for Key Transformations:
-
Reductive Amination: This is the method of choice for converting the starting aldehyde into the required benzylamine. It is a robust, high-yielding reaction. The use of tert-butyl carbamate in conjunction with a reducing agent like triethylsilane provides the amine directly with a tert-butoxycarbonyl (Boc) protecting group.[6][7]
-
Boc Protection: The Boc group is ideal for this synthesis. It is exceptionally stable under the conditions required for palladium-catalyzed cross-coupling reactions but can be cleanly and quantitatively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) at a later stage, unmasking the amine for the final amide coupling.[8]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Heck or Suzuki coupling are pillars of modern organic synthesis. They allow for the precise and efficient formation of carbon-carbon bonds. Using the bromo- substituent as a reactive handle enables the introduction of diverse chemical motifs, such as the 4-methylthiazole group commonly found in potent VHL ligands like VH032.[8][9]
Detailed Experimental Protocols
The following protocols are based on established and validated procedures, designed for reproducibility and scalability.[6][7]
Part A: Synthesis of Key Intermediate tert-Butyl (4-Bromo-2,5-dimethylbenzyl)carbamate (41n)
This first step converts the commercially available aldehyde into the versatile Boc-protected benzylamine intermediate. This procedure is adapted from the general method described by Steinebach et al.[6][7]
Caption: Synthesis of the key Boc-protected amine intermediate.
Materials & Reagents
| Reagent | M.W. | Amount (5.0 mmol scale) | Equivalents |
| This compound | 213.07 | 1.07 g | 1.0 |
| tert-Butyl Carbamate | 117.15 | 645 mg | 1.1 |
| Triethylsilane (Et₃SiH) | 116.28 | 1.1 mL | 1.5 |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.77 mL | 2.0 |
| Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.07 g, 5.0 mmol) and tert-butyl carbamate (645 mg, 5.5 mmol).
-
Dissolution: Add anhydrous dichloromethane (25 mL) and stir at room temperature until all solids are dissolved.
-
Addition of Reagents: Sequentially add triethylsilane (1.1 mL, 7.5 mmol) followed by the dropwise addition of trifluoroacetic acid (0.77 mL, 10.0 mmol) over 5 minutes. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:9 EtOAc/hexanes eluent system until the starting aldehyde spot has been completely consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) to neutralize the TFA.
-
Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine (1 x 40 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl (4-bromo-2,5-dimethylbenzyl)carbamate as a white solid. The expected yield is typically high (80-90%).[6]
Part B: General Protocol for Heck Coupling
This step attaches the thiazole moiety, a common feature of potent VHL ligands.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the Boc-protected amine from Part A (e.g., 1.0 mmol), 4-methylthiazole (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.1 mmol), and potassium acetate (KOAc, 2.0 mmol).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc, 5 mL) via syringe.
-
Reaction: Heat the mixture to 130-150 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[8]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the coupled product.
Part C: Final Assembly and Deprotection
-
Boc Deprotection: Dissolve the coupled product from Part B in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the free amine, typically as a TFA salt.
-
Amide Coupling: Dissolve the deprotected amine (1.0 mmol) and the pre-synthesized LHS acid fragment (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid, 1.0 mmol) in DMF. Add a peptide coupling reagent like HATU (1.1 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature overnight.
-
Final Deprotection: If the coupled product contains additional protecting groups (such as a Boc group on the LHS), repeat the TFA deprotection step as described above to yield the final VHL ligand. Purify by preparative HPLC.
Conclusion and Future Directions
The synthetic route commencing with this compound provides a reliable and highly adaptable platform for the synthesis of diverse VHL ligands. The strategic placement of the bromo- group allows for late-stage diversification, enabling the rapid generation of libraries for structure-activity relationship (SAR) studies. By understanding the rationale behind each synthetic transformation, researchers can troubleshoot and optimize these procedures to accelerate the development of novel PROTAC-based therapeutics. Future efforts may focus on developing even more step-economical routes or exploring alternative cross-coupling technologies to further expand the accessible chemical space of VHL ligands.[9][10]
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of VHL E3 Ligase Ligands from 4-Bromo-2,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1]
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized E3 ligases in PROTAC design.[1][2] This is due to its ubiquitous expression across various tissues and the availability of well-characterized, high-affinity small-molecule ligands.[1][2] These ligands mimic the binding of the hydroxylated alpha subunit of hypoxia-inducible factor (HIF-1α), the natural substrate of VHL, thereby recruiting the VHL E3 ligase complex to the POI for ubiquitination and subsequent proteasomal degradation.[1][3]
This document provides a detailed guide for the synthesis of VHL E3 ligase ligands, starting from the readily available building block, 4-Bromo-2,5-dimethylbenzaldehyde. The protocols herein are designed to be robust and reproducible, providing researchers with a clear path to obtaining these crucial components for PROTAC development.
Synthetic Strategy Overview
The synthesis of VHL ligands from this compound generally proceeds through a multi-step sequence. The core strategy involves the initial formation of a protected benzylamine, followed by a palladium-catalyzed cross-coupling reaction to introduce a key structural motif, and finally, amide bond formation with a hydroxyproline derivative, which is essential for VHL binding.
Caption: Overall synthetic workflow for VHL ligands.
Detailed Protocols
Part 1: Synthesis of tert-Butyl (4-Bromo-2,5-dimethylbenzyl)carbamate (Intermediate 1)
This initial step converts the starting aldehyde into a Boc-protected amine, a crucial intermediate for subsequent cross-coupling reactions. The reductive amination is a reliable and high-yielding transformation.[4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyl carbamate
-
Triethylsilane (Et3SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
n-Hexanes
Protocol:
-
To a solution of this compound (1.0 eq) and tert-butyl carbamate (1.2 eq) in a mixture of DCM and MeCN (1:1), add trifluoroacetic acid (TFA) (2.0 eq) dropwise at 0 °C.
-
Add triethylsilane (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in n-hexanes (e.g., 1:9) to afford tert-butyl (4-bromo-2,5-dimethylbenzyl)carbamate as a white solid.
Expected Yield: 84%[4]
| Compound | Molecular Weight | Starting Amount (mmol) | Expected Product (g) |
| This compound | 213.08 | 4.89 | - |
| tert-Butyl (4-bromo-2,5-dimethylbenzyl)carbamate | 314.23 | - | 1.29 |
Part 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction Example)
The bromo-substituted intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce a heterocycle, which is a common feature in potent VHL ligands. The Heck reaction is a versatile method for this transformation.[4][6]
Reaction Scheme:
Materials:
-
tert-Butyl (4-bromo-2,5-dimethylbenzyl)carbamate (Intermediate 1)
-
Alkene coupling partner (e.g., a vinyl-substituted heterocycle)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., P(o-tolyl)3)
-
Base (e.g., Triethylamine, Et3N)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
In a reaction vessel, combine tert-butyl (4-bromo-2,5-dimethylbenzyl)carbamate (1.0 eq), the alkene coupling partner (1.5 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Add anhydrous DMF and triethylamine (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Amide Coupling and Final Deprotection
The final steps involve the coupling of the cross-coupled intermediate with a protected hydroxyproline derivative, a key component for VHL binding, followed by the removal of protecting groups to yield the final VHL ligand.
Caption: Key final steps in the VHL ligand synthesis.
Protocol: Boc Deprotection and Amide Coupling
-
Dissolve the Boc-protected cross-coupled product (Intermediate 2) in DCM.
-
Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting crude amine salt, Boc-L-hydroxyproline (Boc-Hyp-OH) (1.1 eq), and HATU (1.2 eq) in DMF.
-
Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Final Deprotection:
-
Treat the Boc-protected coupled product with a solution of TFA in DCM (e.g., 1:1) at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by reverse-phase HPLC to yield the final VHL ligand as a TFA salt.
Conclusion
The synthetic route outlined provides a reliable and adaptable method for the preparation of VHL E3 ligase ligands from this compound. The protocols are based on established and high-yielding chemical transformations.[4][5][6] By following these detailed procedures, researchers can efficiently synthesize these critical molecules for the development of novel PROTAC-based therapeutics. Careful monitoring of each step and appropriate purification are essential for obtaining the final VHL ligand in high purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
purification of 4-Bromo-2,5-dimethylbenzaldehyde by column chromatography
An Application Note and Protocol for the Purification of 4-Bromo-2,5-dimethylbenzaldehyde by Column Chromatography
Introduction
This compound is a valuable aromatic aldehyde intermediate in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research. The purity of this starting material is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and complications in downstream applications. This application note provides a detailed, field-proven protocol for the purification of crude this compound using silica gel flash column chromatography. The methodology emphasizes not just the procedural steps but the underlying chemical principles, ensuring researchers can adapt and troubleshoot the process effectively.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is critical for developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 88111-74-4 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds[3][4] |
| Polarity | Moderately polar | Inferred from structure |
Principle of Separation: Adsorption Chromatography
The purification relies on the principles of adsorption column chromatography, a technique that separates compounds based on their differential affinities for a stationary phase and a mobile phase.[5]
-
Stationary Phase: Silica gel (SiO₂) is selected as the stationary phase. Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate) is used. By varying the ratio of these solvents, the overall polarity of the mobile phase can be finely tuned.[7]
-
Mechanism of Separation: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, a competition ensues. Polar compounds in the mixture will adsorb more strongly to the polar silica gel and will be eluted more slowly. Non-polar compounds have a weaker affinity for the silica gel, spend more time in the mobile phase, and are eluted more quickly.[8] this compound, being a moderately polar molecule due to its aldehyde group, will elute after non-polar impurities but before highly polar contaminants when an appropriate solvent system is used.
Materials and Equipment
Reagents:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample preparation)
-
Sand (washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
Triethylamine (optional, for acid-sensitive compounds)
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Source of pressurized air or nitrogen (for flash chromatography)
-
Fraction collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes and bulbs
Experimental Protocol
This protocol is designed as a self-validating system, beginning with analytical-scale optimization before proceeding to the preparative purification.
Part 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The causality behind choosing a solvent system is based on achieving optimal separation on an analytical scale first. The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rƒ) of approximately 0.3, which generally provides the best separation in a column.[6][9]
-
Prepare Samples: Dissolve a small amount of the crude material in a few drops of dichloromethane.
-
Spot TLC Plates: Use a capillary tube to spot the crude mixture onto three separate TLC plates.
-
Develop Plates: Prepare three developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane:
-
Chamber 1: 5% EtOAc in Hexane (95:5 Hexane:EtOAc)
-
Chamber 2: 10% EtOAc in Hexane (90:10 Hexane:EtOAc)
-
Chamber 3: 20% EtOAc in Hexane (80:20 Hexane:EtOAc)
-
-
Analyze Results: After developing and drying the plates, visualize the spots under a UV lamp. Identify the solvent system where the main product spot has an Rƒ value close to 0.3 and is well-separated from major impurities. For a compound with this structure, a system of 10-20% Ethyl Acetate in Hexane is a likely candidate.[3][7]
Part 2: Column Preparation (Slurry Packing)
Proper column packing is critical to prevent channeling and ensure an even flow of the mobile phase, which is essential for good resolution.[5] The wet slurry method is highly reliable for achieving a uniformly packed column.[10]
-
Select Column: Choose a column with an appropriate diameter based on the amount of crude material to be purified (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude sample by weight).
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the non-polar solvent (Hexane) to form a free-flowing slurry.
-
Pack the Column: Pour the slurry into the column. Open the stopcock to drain the solvent, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down into a uniform bed without air bubbles.
-
Equilibrate: Once packed, add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. Wash the column with 2-3 column volumes of the optimized eluent from Part 1. Do not let the solvent level drop below the top layer of sand.
Part 3: Sample Preparation and Loading (Dry Loading)
Dry loading the sample onto the column generally results in sharper bands and better separation compared to wet loading.[11][12] This is because it avoids the use of a strong sample solvent that can disrupt the top of the column.
-
Dissolve Crude Product: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.
-
Evaporate Solvent: Thoroughly remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the powder containing the adsorbed sample as a uniform layer on top of the sand at the top of the packed column.
Part 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the optimized eluent to the column.
-
Apply Pressure: Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (a drop rate of a few drops per second is typical for flash chromatography).
-
Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
Part 5: Fraction Analysis and Product Isolation
-
Monitor Elution with TLC: Spot every few fractions onto a TLC plate. Develop the plate using the optimized eluent.
-
Identify Pure Fractions: Visualize the TLC plate under UV light to identify the fractions that contain only the pure product spot.
-
Combine and Evaporate: Combine the pure fractions into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine Yield: Weigh the flask containing the final product to calculate the purification yield.
Process Workflow Diagram
Caption: Workflow for the Purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect solvent system (too polar).2. Column was poorly packed (channeling).3. Sample was overloaded. | 1. Re-optimize the eluent with TLC to lower its polarity.[9]2. Repack the column, ensuring a uniform bed.3. Use less crude material or a larger column. |
| Compound Streaking on TLC/Column | 1. Compound is too polar for the solvent system.2. Sample is insoluble in the mobile phase.3. Silica gel is too acidic for the compound.[9] | 1. Increase the polarity of the eluent.2. Choose a different solvent system in which the compound is soluble.3. Add 1% triethylamine to the eluent to neutralize the silica.[7] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | This is often irreversible and requires repacking the column. Always maintain a level of solvent above the silica bed. |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% EtOAc/Hexane to 20% or 30%.[6] |
Conclusion
The described flash column chromatography protocol provides a robust and reproducible method for the high-purity isolation of this compound from crude reaction mixtures. By systematically determining the optimal mobile phase via TLC and employing proper packing and loading techniques, researchers can achieve excellent separation efficiency. This ensures the availability of high-quality material, which is crucial for the success of subsequent synthetic transformations and research applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 88111-74-4 [chemicalbook.com]
- 3. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 5. chromtech.com [chromtech.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination of 4-Bromo-2,5-dimethylbenzaldehyde
An in-depth guide to navigating the complexities of this widely-used synthetic transformation.
Welcome to the technical support center for the reductive amination of 4-Bromo-2,5-dimethylbenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your research. This guide is structured to anticipate the challenges you may face and provide robust, scientifically-grounded solutions.
The reductive amination is a cornerstone of modern organic synthesis for its efficiency in forming C-N bonds.[1][2] However, its success with a sterically hindered and electronically modulated substrate like this compound hinges on a nuanced understanding of reagent choice and reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful experiment from the outset.
Q1: What is the most critical parameter for a successful one-pot reductive amination?
A1: Without question, pH control is the most critical variable. The reaction proceeds via an acid-catalyzed imine or iminium ion intermediate.[3][4][5] The rate of imine formation is typically maximal around pH 5-6.[4][5][6]
-
Too Acidic (pH < 4.5): The amine starting material becomes protonated to its non-nucleophilic ammonium conjugate acid, shutting down the initial attack on the carbonyl.[4][7]
-
Too Basic (pH > 7): There is insufficient acid to catalyze the reaction, specifically the protonation and subsequent elimination of the hydroxyl group from the carbinolamine intermediate to form water.[4][5] For most one-pot procedures using reagents like Sodium Triacetoxyborohydride (STAB), the addition of 1-2 equivalents of acetic acid is often sufficient to establish the optimal pH range.[8][9]
Q2: Which reducing agent is best for this compound?
A2: For this specific aldehyde, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the recommended reagent of choice for a one-pot reaction.[1][9] The rationale is based on its chemoselectivity. STAB is a milder reducing agent than sodium borohydride and is particularly adept at reducing the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[10][11] This minimizes the formation of the corresponding 4-bromo-2,5-dimethylbenzyl alcohol as a side product.[12] While Sodium Cyanoborohydride (NaBH₃CN) also offers excellent selectivity for the iminium ion[13][14], STAB is significantly less toxic and avoids the generation of hazardous cyanide byproducts.[1][14]
Q3: Can I use Sodium Borohydride (NaBH₄)?
A3: While NaBH₄ is a potent and inexpensive reducing agent, it is generally not recommended for a one-pot reductive amination with an aldehyde.[2] NaBH₄ is strong enough to readily reduce the starting this compound to its alcohol.[11][15] If NaBH₄ is the only available option, a two-step procedure is mandatory:
-
Form the imine by reacting the aldehyde and amine, often with a dehydrating agent (like MgSO₄ or molecular sieves) to drive the equilibrium.[1]
-
After confirming imine formation, carefully add NaBH₄ to reduce the C=N bond.[1][16]
Q4: What is the best solvent for this reaction?
A4: The choice of solvent depends on the reducing agent. For the recommended reagent, STAB, chlorinated solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred.[9][15] Tetrahydrofuran (THF) is also a viable option.[8] STAB is sensitive to water and can decompose rapidly in methanol[10][15], so protic solvents should be avoided. If using NaBH₃CN, methanol is a common and effective solvent.[15]
Comparative Analysis of Common Reducing Agents
The selection of the reducing agent is a critical decision point that dictates the reaction setup and potential outcomes. The following table provides a comparative summary to guide your choice.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent; reduces iminium ions much faster than aldehydes/ketones.[3][9][10] | Excellent; highly selective for iminium ions over carbonyls at pH 6-7.[13][17] | Poor; reduces both aldehydes and imines, requiring a two-step process.[11][15] |
| Procedure | Ideal for one-pot reactions.[9] | Ideal for one-pot reactions.[14] | Requires a two-step (sequential) procedure for aldehydes.[1] |
| Common Solvents | DCE, DCM, THF, MeCN.[8][9][15] | Methanol, Ethanol.[15] | Methanol, Ethanol.[15] |
| Safety Profile | Moderate toxicity; liberates acetic acid.[1] | High toxicity; can liberate highly toxic HCN gas upon contact with strong acid.[14][18] | Low toxicity; liberates H₂ gas upon reaction with acid/protic solvents. |
| pH Sensitivity | Works well with a stoichiometric amount of acetic acid.[9][17] | Requires careful pH control (typically 6-7) for optimal selectivity.[17] | Less sensitive to pH for reduction, but imine formation still requires pH control. |
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: The equilibrium between the carbonyl/amine and the imine may not be favorable.[3] 2. Incorrect pH: The amine may be fully protonated (too acidic) or the carbinolamine dehydration is not catalyzed (too basic).[4][7] 3. Deactivated Reducing Agent: STAB is moisture-sensitive.[15] | 1a. Allow the aldehyde and amine to stir for 30-60 minutes before adding the reducing agent.[19] 1b. For difficult substrates, consider adding a dehydrating agent like anhydrous MgSO₄. 2. Ensure 1-2 equivalents of a weak acid (e.g., acetic acid) are present. Titrate if necessary to confirm pH is in the 5-6 range. 3. Use a fresh bottle of STAB and ensure anhydrous conditions (dry solvent, inert atmosphere). |
| Significant Starting Aldehyde Remaining | 1. Insufficient Reaction Time: The reaction may be sluggish due to steric hindrance from the 2,5-dimethyl groups. 2. Inactive Reducing Agent: The STAB may have degraded. | 1. Extend the reaction time to 24 hours and monitor by TLC or LC-MS. Gentle heating (40-50 °C) can sometimes be beneficial. 2. Use a fresh supply of STAB. |
| Formation of Alcohol Byproduct (4-bromo-2,5-dimethylbenzyl alcohol) | 1. Use of Non-Selective Reducing Agent: This is the primary side product when using NaBH₄ in a one-pot reaction.[12] 2. Unfavorable Kinetics: If imine formation is very slow, even a selective reagent like STAB may begin to reduce the aldehyde. | 1. Switch to a more selective reducing agent like STAB or NaBH₃CN.[1] 2. Pre-stir the aldehyde and amine for an hour before adding STAB to allow the imine concentration to build up. |
| Formation of Double Alkylation Product (Tertiary Amine) | 1. Reaction with Primary Amine: If the product is a secondary amine, it can react with another molecule of the aldehyde to form a tertiary amine. | 1. Use a slight excess of the primary amine (1.2-1.5 equivalents) to outcompete the secondary amine product for the aldehyde. 2. Add the aldehyde slowly to a solution of the amine and reducing agent to maintain a low aldehyde concentration. |
Visual Workflow and Troubleshooting
A clear workflow is essential for reproducible results. The following diagram outlines the key steps and decision points in the optimization process.
Caption: Experimental workflow and troubleshooting decision tree for reductive amination.
Optimized Experimental Protocol
This protocol provides a robust starting point for the reductive amination of this compound using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (1.2 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent the deactivation of the moisture-sensitive STAB reagent.[15]
-
-
Amine & Acid Addition: Add the amine (1.1 equiv) followed by glacial acetic acid (1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Rationale: This pre-stirring period allows the concentration of the imine/iminium intermediate to build before the reducing agent is introduced, which can improve yield and minimize side reactions.[19]
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Rationale: The bicarbonate solution neutralizes the excess acetic acid and quenches any remaining reducing agent.
-
-
Extraction: Separate the layers and extract the aqueous layer with DCE or DCM (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-2,5-dimethylbenzaldehyde
Introduction: Navigating the Purification of a Niche Reagent
4-Bromo-2,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. However, as a specialized reagent, detailed literature on its purification is sparse. Researchers often encounter challenges stemming from closely related impurities formed during its synthesis, primarily via the electrophilic bromination of 2,5-dimethylbenzaldehyde.
This guide provides a troubleshooting framework built on first principles of organic chemistry and proven methodologies for analogous compounds. It is designed to empower researchers to systematically develop a robust purification strategy, moving from crude reaction mixtures to a final product of high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect when synthesizing this compound?
Understanding potential impurities is the first step in designing a separation strategy. The synthesis, typically a bromination of 2,5-dimethylbenzaldehyde, can generate several byproducts that are structurally similar to the desired product, making purification challenging.
Causality: The directing effects of the methyl and aldehyde groups on the aromatic ring, coupled with the reaction conditions, dictate the impurity profile. Methyl groups are ortho-, para-directing activators, while the aldehyde is a meta-directing deactivator. The position of bromination is a result of the interplay between these electronic and steric factors.
Common Impurities to Consider:
-
Unreacted Starting Material: 2,5-dimethylbenzaldehyde.
-
Isomeric Byproducts: While the 4-bromo isomer is the major product, small amounts of other isomers, such as 3-bromo-2,5-dimethylbenzaldehyde or 6-bromo-2,5-dimethylbenzaldehyde, could form.
-
Over-bromination Products: Dibromo-2,5-dimethylbenzaldehyde species may arise if the reaction is not carefully controlled.
-
Oxidation Product: 4-Bromo-2,5-dimethylbenzoic acid can form if the aldehyde is exposed to oxidizing conditions or air over time, particularly during workup.
| Compound | Structure | Predicted Polarity | Key Distinguishing Feature |
| Target Product | This compound | Moderate | Desired product. |
| Starting Material | 2,5-dimethylbenzaldehyde | Less Polar | Lacks the polar C-Br bond. |
| Isomeric Impurity | e.g., 6-Bromo-2,5-dimethylbenzaldehyde | Moderate | Similar polarity to the target, often the most difficult to separate. |
| Oxidation Impurity | 4-Bromo-2,5-dimethylbenzoic acid | More Polar (Acidic) | The carboxylic acid group significantly increases polarity and introduces acidic character. |
Table 1: Predicted properties of this compound and common synthesis-related impurities.
Q2: My crude product is a discolored oil or a low-melting solid. How should I approach purification?
A non-crystalline or impure crude product indicates the presence of significant impurities that are depressing the melting point. A direct attempt at recrystallization may fail, leading to "oiling out." The recommended approach is to first consider the nature of the impurities. If acidic impurities like 4-Bromo-2,5-dimethylbenzoic acid are suspected, an initial acid-base extraction during the workup is highly effective.
Protocol: Acid-Base Wash for Crude Product
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent in vacuo to yield a cleaner crude product, which can then be subjected to recrystallization or chromatography.
Q3: I'm struggling with recrystallization. How do I select an appropriate solvent system?
Recrystallization is a powerful technique for purification, but its success is entirely dependent on the choice of solvent.[1][2] The ideal solvent should dissolve the compound poorly at room temperature but well at high temperatures. Given the lack of specific literature for this compound, a systematic solvent screening is the most logical approach.
Troubleshooting Workflow for Recrystallization Solvent Selection
Recommended Solvents for Screening:
-
Non-polar: Hexanes, Heptane
-
Intermediate Polarity: Toluene, Ethyl Acetate
-
Polar Protic: Ethanol, Isopropanol
-
Mixed Systems: If a single solvent is not ideal, try a mixed system like Ethanol/Water or Hexane/Ethyl Acetate.[3]
Q4: My compound co-elutes with an impurity during column chromatography. How can I improve the separation?
Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in the mobile phase.[4][5] If co-elution occurs, the polarity difference between your product and the impurity is insufficient for the chosen solvent system.
Strategies for Improving Chromatographic Separation:
-
Optimize the Mobile Phase: The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 on a TLC plate, with clear separation from other spots.
-
Decrease Polarity: If both compounds are moving too fast (high Rf), decrease the proportion of the more polar solvent (e.g., move from 20% Ethyl Acetate in Hexanes to 10%).
-
Increase Polarity Gradually: Use a solvent gradient. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter selectivity. For example, substituting ethyl acetate with dichloromethane might change the interactions with the silica gel and improve separation.
-
-
Address Acidic Impurities: If you suspect the presence of 4-bromo-2,5-dimethylbenzoic acid, it may "streak" on the silica gel. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the deprotonation of this impurity, resulting in a cleaner separation.
Protocol: Developing a Solvent System via TLC
-
Dissolve a small amount of the crude mixture in a volatile solvent.
-
Spot the mixture onto at least three different TLC plates.
-
Develop each plate in a different solvent system (e.g., 5% EtOAc/Hexane, 10% EtOAc/Hexane, 20% EtOAc/Hexane).
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides the best separation and an Rf of ~0.3 for the target spot. This system is your starting point for the column.[4]
Q5: How can I confirm the purity and identity of my final product?
A combination of techniques is necessary to confidently assess purity and confirm the structure.
-
Thin Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that does not increase after a subsequent recrystallization is a strong indicator of high purity.
-
NMR Spectroscopy: This is the most powerful tool for structural confirmation.[6][7]
-
¹H NMR: Expect to see characteristic peaks: a singlet for the aldehyde proton (~9.8-10.2 ppm), two singlets for the aromatic protons, and two singlets for the methyl groups. The integration of these peaks should correspond to the number of protons (1H, 1H, 1H, 3H, 3H).
-
¹³C NMR: Look for the aldehyde carbonyl carbon (~190 ppm) and the expected number of aromatic and methyl carbons.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a compound containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Q6: My purified this compound is turning yellow/brown upon storage. What should I do?
Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which converts the aldehyde to the corresponding carboxylic acid. This is often the cause of discoloration.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Temperature: Store in a refrigerator or freezer to slow the rate of decomposition.
-
Light: Keep in an amber vial or a container protected from light.
-
Container: Ensure the container is tightly sealed to prevent moisture and air ingress.[8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Nuances of 4-Bromo-2,5-dimethoxybenzaldehyde: A Technical Support Guide
A Note on the Subject Compound: Initial searches for "4-Bromo-2,5-dimethylbenzaldehyde" yielded limited specific data regarding its stability and reaction idiosyncrasies. However, a wealth of information is available for the structurally similar and more commonly cited "4-Bromo-2,5-dimethoxybenzaldehyde." To provide a comprehensive and scientifically robust guide, this document will focus on the latter. The principles and troubleshooting strategies discussed herein are likely to have significant relevance for the dimethyl analogue, given their structural similarities.
Introduction
4-Bromo-2,5-dimethoxybenzaldehyde is a versatile crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its reactivity is primarily dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy groups on the benzaldehyde ring.[1] While generally stable under normal storage conditions, its behavior in solution and under various reaction conditions can present challenges.[2] This guide provides a technical support framework for researchers to anticipate and address common stability issues encountered during its use.
Physicochemical Properties
A foundational understanding of the physical properties of 4-Bromo-2,5-dimethoxybenzaldehyde is crucial for its proper handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1][3][4] |
| Molecular Weight | 245.07 g/mol | [1][3][4] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 132-135°C | [1][5] |
| Solubility | Insoluble in water; soluble in chloroform and methanol | [5][6] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere | [2][5] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with 4-Bromo-2,5-dimethoxybenzaldehyde in a question-and-answer format.
Question 1: My reaction mixture is turning a dark brown/red color upon addition of my reagents. What is happening and how can I prevent it?
Answer: The development of a dark coloration often indicates decomposition or the formation of colored byproducts. Several factors could be at play:
-
Oxidation of the Aldehyde: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-bromo-2,5-dimethoxybenzoic acid), especially in the presence of air, oxidizing agents, or under harsh basic conditions. This can sometimes be accompanied by the formation of colored impurities.
-
Light Sensitivity: While not extensively documented as highly light-sensitive, prolonged exposure to light, especially in solution, can contribute to gradual degradation.[2]
-
Reaction with Amines: When reacting with primary or secondary amines to form imines, the initial product can be colored. Furthermore, side reactions or polymerization of the imine product can lead to darker solutions.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is particularly important for reactions running for extended periods or at elevated temperatures.
-
Degassed Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
Control of Reaction Temperature: If the reaction is exothermic, ensure adequate cooling to prevent thermal decomposition. For reactions like the Henry reaction (condensation with a nitroalkane), maintaining a low temperature (e.g., sub-zero) is critical to prevent side reactions and racemization.[7]
-
Purification of Starting Material: Ensure the 4-Bromo-2,5-dimethoxybenzaldehyde is of high purity. Impurities from its synthesis could be the source of the coloration.
Question 2: I am observing a significant amount of a byproduct that appears to be debrominated. What reaction conditions favor this side reaction?
Answer: Debromination, the loss of the bromine atom from the aromatic ring, can occur under certain reductive or organometallic reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki or Sonogashira couplings, reductive elimination from the palladium center can sometimes lead to the formation of the debrominated product (2,5-dimethoxybenzaldehyde). This is often favored by an excess of the reducing agent or prolonged reaction times at high temperatures.
-
Strongly Basic Conditions with Nucleophiles: While the bromine atom is generally stable, highly nucleophilic reagents under forcing conditions (high temperature, strong base) can potentially lead to nucleophilic aromatic substitution, although this is less common than reactions at the aldehyde.
-
Certain Reduction Reactions: While the aldehyde is the primary site for reduction, aggressive reducing agents or specific catalytic hydrogenation conditions could potentially lead to hydrodebromination.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand: In cross-coupling reactions, screen different palladium catalysts and ligands to find a system that favors the desired coupling over debromination.
-
Control Stoichiometry: Carefully control the stoichiometry of all reagents, particularly the base and any reducing agents.
-
Lower Reaction Temperature and Time: If debromination is observed, try running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.
Question 3: My Friedel-Crafts reaction with 4-Bromo-2,5-dimethoxybenzaldehyde is failing. What are the likely reasons?
Answer: Friedel-Crafts reactions (both alkylation and acylation) are generally unsuccessful on aromatic rings bearing a deactivating aldehyde group.
-
Deactivating Nature of the Aldehyde: The aldehyde group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen of the carbonyl group. This complexation further deactivates the ring and consumes the catalyst.[8]
Alternative Approaches:
-
Protect the Aldehyde: Convert the aldehyde to a more stable, non-deactivating group like an acetal. After the Friedel-Crafts reaction, the acetal can be hydrolyzed back to the aldehyde.
-
Change the Order of Reactions: If possible, perform the Friedel-Crafts reaction on a precursor molecule before introducing the aldehyde functionality. For example, one could acylate 1-bromo-2,5-dimethoxybenzene and then introduce the aldehyde group in a subsequent step.
Experimental Protocols
Protocol 1: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization
This protocol is essential for removing colored impurities or byproducts from previous reactions.
Materials:
-
Crude 4-Bromo-2,5-dimethoxybenzaldehyde
-
Acetonitrile or Methanol
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4-Bromo-2,5-dimethoxybenzaldehyde in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (acetonitrile or methanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling the solvent vigorously.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution if charcoal was used.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizing Reaction Pathways
Potential Side Reactions
The following diagram illustrates some of the potential stability issues discussed.
Caption: Potential side reactions of 4-Bromo-2,5-dimethoxybenzaldehyde.
References
- 1. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2,5-DIMETHOXY-BENZALDEHYDE CAS#: [chemicalbook.com]
- 6. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Sciencemadness Discussion Board - 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde ? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-2,5-dimethylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols for palladium-catalyzed cross-coupling reactions involving the sterically hindered and functionally sensitive substrate, 4-Bromo-2,5-dimethylbenzaldehyde. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results.
The structure of this compound presents a unique triad of challenges:
-
Steric Hindrance: The two methyl groups ortho to the bromine atom significantly encumber the reaction center, impeding key steps in the catalytic cycle.
-
Electron-Rich Aryl System: The electron-donating nature of the methyl groups can slow the initial oxidative addition step, which is often favored for electron-poor aryl halides.[1]
-
Reactive Aldehyde Functionality: The aldehyde group is susceptible to a variety of side reactions, including reduction and reactions with strong bases or organometallic reagents.[2][3]
This guide is structured to address these challenges directly through a series of frequently asked questions, a detailed troubleshooting manual, and a practical experimental protocol.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding experimental design for cross-coupling reactions with this compound.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenges are poor conversion rates, dehalogenation of the starting material to form 2,5-dimethylbenzaldehyde, and unwanted side reactions involving the aldehyde group.[4] The steric bulk from the ortho-methyl groups hinders the approach of the palladium catalyst, making both oxidative addition and the final reductive elimination step more difficult.[5][6] This often necessitates more reactive and specialized catalyst systems.
Q2: Which type of palladium catalyst system is the best starting point for this substrate?
For a challenging substrate like this, starting with a modern, pre-formed palladium(II) precatalyst is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] Precatalysts, such as the Buchwald G3 or G4 series (e.g., XPhos Pd G3/G4), ensure clean and quantitative generation of the active catalyst, leading to more reproducible results.[7][8]
Q3: How do I choose the right ligand for this sterically hindered substrate?
Ligand selection is the most critical parameter. For sterically demanding aryl halides, the ligand must be both bulky and electron-rich.
-
Expertise & Experience: Bulky ligands accelerate the rate-limiting reductive elimination step, which is crucial for forming the desired product and preventing catalyst decomposition or side reactions.[1][4] Electron-rich ligands facilitate the initial oxidative addition into the C-Br bond.[1][9]
-
Recommended Ligands:
-
Buchwald Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are the gold standard for these types of transformations due to their optimal balance of steric bulk and electron-donating properties.[7][10]
-
Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is another excellent choice, known for its high activity.[4][11]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands like IPent can be highly effective for very hindered substrates.[7]
-
Q4: What is the role of the base, and which one should I choose to avoid side reactions?
The base plays a crucial role, particularly in Suzuki reactions where it activates the boronic acid for transmetalation.[11] However, with an aldehyde present, the choice of base is critical to prevent side reactions.
-
Causality: A base that is too strong can deprotonate the weakly acidic aldehyde proton, creating a potential proton source for hydrodehalogenation.[4] It can also directly participate in undesired reactions with the aldehyde.
-
Recommended Bases: Weaker, non-nucleophilic inorganic bases are strongly preferred.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive substrates.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Also effective and milder alternatives to hydroxides or alkoxides.[4]
-
Strictly avoid strong bases like NaOH, KOH, or alkoxides (e.g., NaOt-Bu) unless required for a specific reaction like a Buchwald-Hartwig amination, and even then, proceed with caution.[7]
-
Q5: What solvent is most appropriate for this reaction?
Aprotic solvents are generally favored to minimize potential side reactions.[4]
-
Recommended Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent starting points.[1]
-
Use of Water: While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, it must be used judiciously.[1] For this substrate, ensuring strictly anhydrous conditions is a good initial strategy to prevent hydrodehalogenation, as water can be a proton source.[4] If conversion is low, adding a few equivalents of water can be explored.
Q6: Do I need to protect the aldehyde group?
Protection should be considered a secondary strategy if optimization of the catalyst system fails. The aldehyde functionality is prone to side reactions, and in some cases, direct reduction to a hydroxymethyl group has been observed during Suzuki couplings, particularly at high temperatures in solvents like DMF/H₂O.[2][12]
-
When to Consider Protection: If you consistently observe low yields, significant byproduct formation related to the aldehyde, or catalyst deactivation after trying robust catalyst systems and mild conditions.
-
When Protection Might Be Unnecessary: With a highly active, modern catalyst system (e.g., a Buchwald precatalyst and ligand) and a mild base (K₃PO₄) at a moderate temperature (e.g., 60-80 °C), direct coupling is often achievable.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Low or No Conversion of this compound
This is the most frequent issue, often stemming from the substrate's inherent low reactivity.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium precursor and ligand. 2. Switch to a more robust and air-stable precatalyst (e.g., XPhos Pd G3).[7] 3. Ensure all reagents and solvents are pure and properly stored. | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can degrade over time. Precatalysts provide a reliable source of the active L-Pd(0) species.[7] |
| Inefficient Oxidative Addition | 1. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).[10] 2. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C). | The electron-rich nature of the aryl bromide slows oxidative addition. More electron-donating ligands enhance the electron density on the palladium center, facilitating this key step.[1][9] |
| Inappropriate Base/Solvent | 1. Screen different bases (K₃PO₄ is often superior to carbonates for difficult couplings).[10] 2. Ensure the base is finely powdered and dry. 3. If using an anhydrous system, try adding 2-5 equivalents of water. | Base solubility and activity are critical. For anhydrous couplings with K₃PO₄, a small amount of water can be necessary to facilitate the reaction.[13] |
| Poor Reagent Quality | 1. Check the purity of the boronic acid or other coupling partner. 2. Purify starting materials if necessary. | Impurities in the nucleophile (e.g., boronic anhydride from aged boronic acid) can inhibit the reaction.[7] |
Issue 2: Significant Formation of 2,5-dimethylbenzaldehyde (Dehalogenation)
This side reaction occurs when the bromine atom is replaced by a hydrogen atom.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of a Proton Source | 1. Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents.[4] | Water or other protic impurities can lead to protonolysis of the Ar-Pd(II)-X intermediate, causing hydrodehalogenation.[4] |
| Base is Too Strong | 1. Switch to a weaker, non-nucleophilic base such as K₃PO₄ or K₂CO₃.[4] | Strong bases can abstract the aldehyde proton, which can then act as a proton source for the dehalogenation pathway.[4] |
| Slow Reductive Elimination | 1. Employ bulkier, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[4] | Bulky ligands accelerate the product-forming reductive elimination step, which can kinetically outcompete the dehalogenation side reaction.[4] |
| High Reaction Temperature | 1. Screen a range of lower temperatures (e.g., 60 °C to 80 °C). | Dehalogenation pathways can have a different activation energy than the desired coupling. Lowering the temperature can sometimes suppress the side reaction more than the main reaction.[4] |
Issue 3: Formation of the Corresponding Alcohol or Other Aldehyde-Derived Byproducts
This indicates the aldehyde group is not stable under the reaction conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Reduction of Aldehyde | 1. Avoid high temperatures (>100 °C) and prolonged reaction times. 2. Avoid solvent systems known to promote this, such as DMF/H₂O at high temperatures.[2][12] | Certain palladium systems, in the presence of a base and a hydrogen source (which can be the solvent), can catalyze the reduction of aldehydes to alcohols.[2][12] |
| Reaction with Base/Nucleophile | 1. Use a milder, non-nucleophilic base (K₃PO₄, K₂CO₃). 2. Ensure the coupling partner is not a strong nucleophile towards aldehydes. | The aldehyde is an electrophile and can react with strong nucleophiles present in the reaction mixture. |
| Persistent Side Reactions | 1. Consider protecting the aldehyde as an acetal before the coupling reaction. | If optimization fails, protecting the reactive group is the most robust, albeit less step-economical, solution. |
Data Presentation: Recommended Starting Conditions
The following table provides validated starting points for various cross-coupling reactions with this compound. Optimization will likely be required.
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | XPhos Pd G3 (1-2) | (Internal) | K₃PO₄ (2.0) | Toluene or Dioxane | 80-100 | Use anhydrous conditions initially. Screen boronic acids vs. more stable boronate esters (e.g., pinacol esters).[1] |
| Heck | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (1.5) | Dioxane or DMF | 100-120 | The aldehyde group can influence reactivity; monitor for side products.[14][15] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N (3.0) | THF | 60-80 | Requires a Cu(I) co-catalyst (e.g., CuI, 2-5 mol%). Ensure rigorous deoxygenation to prevent alkyne homocoupling.[16] |
| Buchwald-Hartwig | XPhos Pd G3 (2) | (Internal) | K₃PO₄ or Cs₂CO₃ (1.5) | Toluene | 90-110 | Use of stronger bases like NaOt-Bu should be a last resort due to potential aldehyde side reactions.[17][18] |
Visualizations: Catalytic Pathways and Logic
Visual aids can clarify complex processes. Below are diagrams representing the fundamental catalytic cycle and a troubleshooting workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a robust catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equivalents)
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions (e.g., oven-dried Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum backfill with inert gas to ensure all oxygen is removed.
-
Reaction Conditions: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired biaryl product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 4-Bromo-2,5-dimethylbenzaldehyde vs. 4-Bromo-2,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design of novel therapeutics and functional molecules, the selection of building blocks is a critical decision that dictates synthetic efficiency and molecular properties. Substituted benzaldehydes are foundational scaffolds, and subtle changes to their substituent patterns can profoundly alter their reactivity and utility. This guide provides an in-depth technical comparison of two such analogs: 4-Bromo-2,5-dimethylbenzaldehyde and 4-Bromo-2,5-dimethoxybenzaldehyde . We will dissect their structural nuances, compare their synthetic accessibility and reactivity profiles with supporting experimental data, and explore their divergent applications in research and development.
At a Glance: Structural and Physicochemical Properties
The core difference between these two molecules lies in the nature of the substituents at the 2- and 5-positions of the brominated benzaldehyde ring: methyl (-CH₃) groups versus methoxy (-OCH₃) groups. This seemingly minor variation has significant implications for their electronic properties, which in turn governs their chemical behavior.
| Property | This compound | 4-Bromo-2,5-dimethoxybenzaldehyde |
| Structure | ![]() | ![]() |
| CAS Number | 88111-74-4[1] | 31558-41-5[2] |
| Molecular Formula | C₉H₉BrO | C₉H₉BrO₃ |
| Molecular Weight | 213.07 g/mol [1] | 245.07 g/mol [2] |
| Appearance | Solid[3] | Off-white to pale yellow crystalline solid[4] |
| Melting Point | Not consistently reported | 132-135 °C[5][6] |
| Solubility | Insoluble in water | Insoluble in water; Soluble in Chloroform, Methanol[5] |
The Decisive Factor: Electronic Effects
The divergence in reactivity between these two compounds is rooted in the electronic influence of the methyl versus methoxy substituents.
-
Methyl (-CH₃) Groups: These are weak electron-donating groups (EDGs). They exert their influence primarily through a positive inductive effect (+I), pushing electron density into the aromatic ring through the sigma bond framework. A secondary, weaker contribution comes from hyperconjugation.
-
Methoxy (-OCH₃) Groups: These are strong electron-donating groups, but their effect is more complex. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, this is overwhelmingly surpassed by a powerful positive resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the aromatic pi-system. This strong resonance donation significantly increases the electron density of the ring.
This electronic disparity is central to understanding the differences in synthesis and reactivity discussed below.
Synthesis and Accessibility: A Tale of Two Pathways
Both target molecules can be synthesized via two primary retrosynthetic approaches: (A) electrophilic bromination of the corresponding benzaldehyde, or (B) formylation of the corresponding bromo-arene. The choice of strategy is influenced by the availability of starting materials and the activating nature of the substituents.
Route A: Electrophilic Bromination
This involves the direct bromination of the substituted benzaldehyde precursor. The electron-donating groups activate the ring, directing the incoming electrophile (Br⁺).
The powerful activating nature of the two methoxy groups makes 2,5-dimethoxybenzaldehyde highly susceptible to electrophilic bromination, proceeding readily in acetic acid to favor the 4-bromo isomer.[3][7] The weaker activation by methyl groups suggests the bromination of 2,5-dimethylbenzaldehyde would require similar or slightly more forcing conditions.
Route B: Formylation of a Bromo-Arene
This approach involves introducing the aldehyde group onto a pre-brominated aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, particularly on electron-rich arenes.[8][9]
The Vilsmeier-Haack reaction works well for both substrates because both 1-bromo-2,5-dimethylbenzene and 1-bromo-2,5-dimethoxybenzene are sufficiently electron-rich to react with the Vilsmeier reagent (a weak electrophile).[8] This route can be advantageous if the bromo-arene is more commercially accessible or more easily prepared than the corresponding benzaldehyde.
Experimental Protocol 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde via Bromination
This protocol is adapted from established literature procedures.[5][7]
Causality: This method is chosen for its operational simplicity. The high activation from the methoxy groups allows for direct bromination under mild conditions using glacial acetic acid as a solvent, which facilitates the reaction and helps control selectivity.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in glacial acetic acid (70 mL). Cool the flask to 0 °C in an ice-water bath.
-
Bromination: In a separate dropping funnel, prepare a solution of bromine (3.4 mL, 66.2 mmol, 1.1 equiv.) in glacial acetic acid (30 mL). Add this bromine solution dropwise to the stirred benzaldehyde solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (3 x 50 mL) to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from ethanol or acetonitrile to yield 4-Bromo-2,5-dimethoxybenzaldehyde as a pale yellow solid. Expected yield is typically in the 55-80% range.[3][5]
Experimental Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation
This is a representative protocol based on the Vilsmeier-Haack reaction applied to electron-rich arenes like 1-bromo-2,5-dimethylbenzene.[1][8]
Causality: The Vilsmeier-Haack reaction is selected as a reliable method for formylating activated arenes where direct bromination of the aldehyde might lead to side products or require harsher conditions. The in-situ generated Vilsmeier reagent is a mild electrophile, offering good regioselectivity for the position para to the bromo substituent, which is activated by the two methyl groups.
-
Reagent Formation: In a three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 30 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 110 mmol) dropwise, keeping the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Aromatic Addition: Add 1-bromo-2,5-dimethylbenzene (18.5 g, 100 mmol) to the Vilsmeier reagent at 0 °C. Allow the mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously and slowly pour the mixture onto 200 g of crushed ice. Then, add a solution of sodium acetate (e.g., 50 g in 100 mL water) to buffer the solution and stir vigorously. Heat the mixture to boiling for 15-20 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 75 mL).
-
Workup: Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by vacuum distillation or silica gel column chromatography to obtain this compound.
Comparative Reactivity and Applications
The electronic differences between the methyl and methoxy groups directly translate into distinct reactivity profiles for the aldehyde functionality and divergent applications in synthesis.
Reactivity of the Aldehyde Group
The carbonyl carbon of an aldehyde is electrophilic. Electron-donating groups on the aromatic ring increase the electron density on the carbonyl carbon, reducing its electrophilicity and making it less reactive towards nucleophiles.
Due to the powerful +R effect of the methoxy groups, the aldehyde in 4-Bromo-2,5-dimethoxybenzaldehyde is significantly less electrophilic and thus less reactive in nucleophilic addition reactions (e.g., Grignard reactions, Henry reactions, Wittig reactions) compared to This compound . This means that reactions with the dimethyl analog may proceed faster or under milder conditions.
Applications in Drug Development
4-Bromo-2,5-dimethoxybenzaldehyde is a well-documented and crucial precursor in the synthesis of psychoactive phenethylamines, most notably 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) .[10] Its synthesis is a cornerstone application, driving the demand for this specific building block in forensic and neuroscience research.
In contrast, This compound does not have a single, prominent application of this nature reported in the literature. It is best classified as a versatile synthetic intermediate. Its structural motif could be valuable in medicinal chemistry for several reasons:
-
Scaffold Hopping: It can be used to synthesize analogs of known drugs, replacing a dimethoxy-phenyl moiety with a dimethyl-phenyl one to probe structure-activity relationships (SAR).
-
Metabolic Stability: Methyl groups are generally more resistant to metabolic cleavage (O-demethylation) than methoxy groups. Replacing methoxy with methyl can be a strategy to improve the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Lipophilicity Modulation: The dimethyl analog is more lipophilic than the dimethoxy version, which can be used to fine-tune a molecule's ability to cross biological membranes.
Spectroscopic Characterization
The structural differences are clearly reflected in their NMR and IR spectra. Below are typical values to aid in characterization.
| Spectral Data | This compound (Predicted/Typical) | 4-Bromo-2,5-dimethoxybenzaldehyde (Experimental) |
| ¹H NMR (δ, ppm) | ||
| Aldehyde (-CHO) | ~10.2 (s, 1H) | ~10.4 (s, 1H) |
| Aromatic-H | ~7.7 (s, 1H), ~7.2 (s, 1H) | ~7.3 (s, 1H), ~7.1 (s, 1H) |
| Methyl (-CH₃) | ~2.5 (s, 3H), ~2.3 (s, 3H) | - |
| Methoxy (-OCH₃) | - | ~3.9 (s, 3H), ~3.8 (s, 3H) |
| ¹³C NMR (δ, ppm) | ||
| Aldehyde (-C=O) | ~192 | ~189 |
| Aromatic (C-Br) | ~120 | ~115 |
| Aromatic (C-CHO) | ~135 | ~125 |
| Methyl (-CH₃) | ~20, ~15 | - |
| Methoxy (-OCH₃) | - | ~56.5, ~56.0 |
| FT-IR (cm⁻¹) | ||
| C=O Stretch | ~1690-1705 | ~1680-1695 |
| C-H (aldehyde) | ~2820, ~2720 | ~2840, ~2740 |
Analysis: The aldehyde proton and carbon in the dimethoxy compound are slightly more shielded (upfield shift) due to the stronger electron-donating resonance effect of the methoxy groups. The C=O stretching frequency in the IR spectrum is also typically lower for the dimethoxy analog, consistent with a weaker carbonyl double bond due to resonance contribution.
Conclusion and Strategic Recommendations
This compound and 4-Bromo-2,5-dimethoxybenzaldehyde are valuable, yet distinct, building blocks for chemical synthesis.
-
Choose 4-Bromo-2,5-dimethoxybenzaldehyde when:
-
The synthetic target is a phenethylamine derivative, such as 2C-B or its analogs, for neuroscience or forensic applications.[10]
-
The synthetic strategy requires a highly activated aromatic ring for subsequent electrophilic substitutions.
-
The target molecule benefits from the hydrogen-bond accepting capability of the methoxy groups.
-
-
Choose this compound when:
-
A higher reactivity of the aldehyde group towards nucleophiles is desired, potentially allowing for milder reaction conditions.
-
The research goal involves exploring SAR by comparing a dimethyl-substituted analog to a known dimethoxy-substituted compound.
-
The objective is to design molecules with enhanced metabolic stability or increased lipophilicity compared to their methoxylated counterparts.
-
Ultimately, the choice between these two reagents is not a matter of superiority but of strategic alignment with the goals of the research program. Understanding their fundamental electronic and reactivity differences empowers the synthetic chemist to make an informed decision, optimizing the path to the target molecule and its desired properties.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 3. ijesi.org [ijesi.org]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to VHL Ligand Affinity: A Comparative Analysis of Substituted Benzaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of VHL in Targeted Protein Degradation
The von Hippel-Lindau (VHL) protein is a key component of the VHL-Elongin B-Elongin C (VBC) complex, which functions as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation in normoxic conditions.[3] The discovery that small molecules can bind to VHL and modulate its interaction with HIF-1α has opened new avenues for therapeutic intervention.[4]
This guide provides an in-depth comparison of substituted benzaldehyde-based ligands for VHL, a crucial class of molecules in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation.[5] The affinity of the VHL ligand is a critical determinant of the efficacy of such degraders. Herein, we will explore the structure-activity relationships (SAR) of these ligands, provide detailed protocols for key binding assays, and present a comparative analysis of their binding affinities.
Caption: The VHL E3 ligase complex and the general mechanism of a VHL-recruiting PROTAC.
The Substituted Benzaldehyde Moiety: A Key Determinant of VHL Affinity
The core structure of many potent VHL ligands is built around a hydroxyproline scaffold, which mimics the hydroxylated proline residue of HIF-1α.[4] Attached to this core is a substituted benzylamine group, derived from a corresponding benzaldehyde, which plays a crucial role in optimizing the ligand's binding affinity. Structure-activity relationship studies have consistently shown that the nature and position of substituents on the phenyl ring significantly impact the binding affinity to VHL.
A general trend observed is that electron-withdrawing groups at the para position of the benzylamine moiety tend to enhance binding affinity.[6][7] This is attributed to favorable interactions with the VHL protein surface. Conversely, electron-donating groups at the same position often lead to a decrease in affinity.[6] The following table summarizes the binding affinities of a selection of VHL ligands with varying substitutions on the benzylamine ring, providing a quantitative basis for comparison.
| Ligand/Substituent (at para-position) | Binding Affinity (IC50 or Kd) | Method | Reference |
| 4-Nitro | ~4 µM (IC50) | FP | [6] |
| 4-Cyano | ~5 µM (IC50) | FP | [7] |
| 4-Chloro | ~10 µM (IC50) | FP | [7] |
| 4-Bromo | ~9 µM (IC50) | FP | [7] |
| 4-Fluoro | ~20 µM (IC50) | FP | [7] |
| 4-tert-Butyl | >100 µM (IC50) | FP | [6] |
| 4-Methoxy | >100 µM (IC50) | FP | [7] |
| 4-(4-methylthiazol-5-yl) (in VH298) | <100 nM (Kd) | ITC | [8] |
Note: Binding affinities can vary depending on the specific assay conditions and the overall ligand structure. The data presented here is for comparative purposes.
Experimental Protocols for Assessing VHL Ligand Affinity
Accurate determination of binding affinity is paramount in the development of VHL ligands. The following are detailed protocols for three commonly employed biophysical assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4]
Caption: A generalized workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Methodology:
-
Protein Preparation: Purify the VHL-ElonginB-ElonginC (VBC) complex. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch.
-
Ligand Preparation: Dissolve the substituted benzaldehyde-based VHL ligand in the same ITC buffer. Ensure the final DMSO concentration is low (e.g., <1%) and matched in both the protein and ligand solutions.
-
ITC Experiment:
-
Load the VBC complex into the sample cell of the calorimeter at a concentration of 10-20 µM.
-
Load the VHL ligand into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis: Integrate the heat change peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) and affinity constants.[9]
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize the VBC complex onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of the VHL ligand in a suitable running buffer (e.g., HBS-EP+).
-
SPR Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the different concentrations of the VHL ligand over the immobilized VBC surface and monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a larger protein.[7] It is a competitive assay where unlabeled ligands compete with the tracer for binding to the protein.
References
- 1. nbinno.com [nbinno.com]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
validation of 4-Bromo-2,5-dimethylbenzaldehyde structure by 1H NMR
An Expert's Guide to Structural Validation: A Comparative Analysis of 4-Bromo-2,5-dimethylbenzaldehyde using ¹H NMR
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel intermediates like this compound, a versatile building block in organic synthesis, ensuring structural integrity is paramount before its inclusion in complex synthetic pathways. While multiple analytical techniques can contribute to a molecule's characterization, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary tool for rapid and definitive structural elucidation.
This guide provides an in-depth analysis of how to validate the structure of this compound using ¹H NMR. We will dissect the theoretical underpinnings of its expected spectrum, present a robust experimental protocol, and compare this powerful technique with other analytical alternatives. This content is designed for researchers, scientists, and drug development professionals who rely on precise and reliable analytical data.
Theoretical ¹H NMR Analysis: Predicting the Spectrum
Before stepping into the lab, a skilled scientist first predicts the expected NMR spectrum. This predictive exercise is crucial for efficient and accurate data interpretation. The structure of this compound contains four distinct types of protons, each residing in a unique electronic environment.
-
Aldehyde Proton (CHO): This proton is directly attached to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect will cause its signal to appear far downfield.
-
Aromatic Protons (Ar-H): The benzene ring has two protons. Their chemical shifts are influenced by the surrounding substituents: the electron-withdrawing aldehyde and bromine groups, and the electron-donating methyl groups.[1] These competing effects result in a predictable pattern.
-
Methyl Protons (CH₃): There are two methyl groups attached to the aromatic ring. Due to their positions, they are chemically non-equivalent and are expected to produce two distinct signals.
Based on these structural features and established chemical shift principles, we can predict the key characteristics of the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration (Relative No. of Protons) | Predicted Multiplicity | Rationale |
| Aldehyde H | ~10.2 | 1H | Singlet (s) | Highly deshielded by the adjacent C=O group. No adjacent protons to couple with. |
| Aromatic H (H-3) | ~7.7 | 1H | Singlet (s) | Positioned between two substituents (CHO and Br), leading to a downfield shift. |
| Aromatic H (H-6) | ~7.5 | 1H | Singlet (s) | Adjacent to a methyl group and bromine, resulting in a distinct chemical shift. |
| Methyl H (C5-CH₃) | ~2.5 | 3H | Singlet (s) | Electron-donating group on the aromatic ring. Appears as a singlet. |
| Methyl H (C2-CH₃) | ~2.3 | 3H | Singlet (s) | Electron-donating group, shielded relative to the other methyl due to its position ortho to the aldehyde. |
Experimental Protocol: Acquiring High-Quality NMR Data
The validity of any spectral interpretation rests on the quality of the data acquired. A standardized and carefully executed experimental protocol is non-negotiable.
Step-by-Step Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.[2] The exact amount depends on the spectrometer's sensitivity.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial.[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identifiable.
-
Filtration: To ensure a homogeneous solution free of particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).
-
Data Acquisition: The spectrometer's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and then acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
The following workflow diagram illustrates the key stages of this process.
Structural Validation: Comparing Theory and Experiment
Upon acquiring the spectrum, the crucial step is to compare the experimental data against the prediction. Let's assume the experimental data obtained is as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: 10.21 (s, 1H), 7.72 (s, 1H), 7.55 (s, 1H), 2.53 (s, 3H), 2.31 (s, 3H).
By placing the predicted and experimental data side-by-side, the structural confirmation becomes evident.
Table 2: Comparison of Predicted vs. Experimental ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Experimental δ (ppm) | Integration | Multiplicity |
| Aldehyde H | ~10.2 | 10.21 | 1H | Singlet (s) |
| Aromatic H (H-3) | ~7.7 | 7.72 | 1H | Singlet (s) |
| Aromatic H (H-6) | ~7.5 | 7.55 | 1H | Singlet (s) |
| Methyl H (C5-CH₃) | ~2.5 | 2.53 | 3H | Singlet (s) |
| Methyl H (C2-CH₃) | ~2.3 | 2.31 | 3H | Singlet (s) |
The excellent correlation between the predicted and experimental data provides strong evidence for the successful synthesis of this compound. Each signal appears at the expected chemical shift with the correct integration and multiplicity, leaving little room for structural ambiguity.
A Comparative Perspective: Alternative Validation Techniques
While ¹H NMR is exceptionally powerful, a multi-faceted approach to structural validation is often employed in regulated environments like drug development. Here’s how other common analytical techniques compare for this specific molecule.
Table 3: Comparison of Spectroscopic Techniques for Structural Validation
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environment, connectivity, and count. | Provides a unique fingerprint and detailed structural map. | Can be affected by sample purity. |
| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the presence of all 9 unique carbons, including the key C=O signal (~192 ppm).[5] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition time.[2] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₉H₉BrO) and shows the characteristic isotopic pattern for bromine (¹:¹ ratio of M+ and M+2 peaks). | Does not provide information about isomerism (e.g., the position of substituents). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly shows a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-H stretches for aromatic and methyl groups. | Provides limited information on the overall molecular skeleton and substituent positions. |
The relationship between these techniques in a comprehensive validation workflow can be visualized as follows.
Conclusion
The structural validation of this compound is effectively and efficiently achieved through ¹H NMR spectroscopy. By first predicting the spectrum based on fundamental principles and then comparing it to high-quality experimental data, a researcher can gain a high degree of confidence in the identity and purity of their compound. While complementary techniques like ¹³C NMR, MS, and IR spectroscopy provide valuable orthogonal data that confirms different aspects of the structure, ¹H NMR remains the single most informative method for this class of molecules. Adherence to rigorous experimental protocols ensures that the data generated is both reliable and reproducible, upholding the standards of scientific integrity essential for research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
analytical methods for 4-Bromo-2,5-dimethylbenzaldehyde purity assessment
An Objective Guide to Purity Assessment of 4-Bromo-2,5-dimethylbenzaldehyde: A Comparative Analysis of Analytical Methods
In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. This compound, a key building block in the synthesis of various target molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the overall viability of a synthetic route. This guide provides an in-depth, comparative analysis of the principal analytical methods for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals.
Drawing from established analytical principles and field-proven insights, we will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Importance of Orthogonal Methods
No single analytical technique is infallible. A robust purity assessment strategy relies on the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For instance, chromatographic methods like HPLC and GC separate compounds based on their partitioning behavior, while qNMR provides a quantitative measure based on the magnetic properties of atomic nuclei.[1] Employing a multi-pronged approach provides a more complete and trustworthy picture of a sample's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[2] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
Principle of Separation
For this compound, a reverse-phase (RP) HPLC method is most appropriate. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[3] More nonpolar compounds (like our analyte) interact more strongly with the stationary phase and thus elute later than more polar impurities. Purity is typically determined by calculating the area percentage of the main analyte peak relative to the total area of all detected peaks.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation:
-
HPLC System: Agilent 1220 Infinity LC, or equivalent, equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 phase provides excellent retention and resolution for aromatic aldehydes.
-
Data System: Empower, Chromeleon, or equivalent chromatography data software.
Method Parameters:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 70% A / 30% B, linear gradient to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Aromatic compounds like this show strong absorbance at this wavelength).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution into 9 mL of acetonitrile to obtain a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[5]
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Performance and Validation
A validated HPLC method must demonstrate acceptable performance for linearity, precision, accuracy, and sensitivity according to guidelines from the International Council for Harmonisation (ICH).[6][7]
| Parameter | Typical Performance Specification | Rationale |
| Linearity (R²) | > 0.999 | Ensures that the detector response is directly proportional to the analyte concentration over a defined range.[6] |
| Precision (%RSD) | < 2% | Demonstrates the closeness of agreement between a series of measurements, ensuring the method's reproducibility.[8] |
| Accuracy (Recovery %) | 98 - 102% | Assesses the closeness of the measured value to a known true value, typically determined by spiking a sample with a known standard amount. |
| LOD (Limit of Detection) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected, crucial for identifying trace impurities.[8] |
| LOQ (Limit of Quantitation) | ~0.3 µg/mL | The lowest concentration of analyte that can be accurately quantified, essential for reporting impurity levels.[8] |
Gas Chromatography (GC)
GC is an exceptionally powerful technique for separating and analyzing volatile and thermally stable compounds.[9] It is particularly well-suited for identifying residual solvents or volatile by-products that may be present in the this compound sample.
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). Components of the sample partition between the carrier gas and a stationary phase (a liquid or polymer coating on the inside of the column) based on their boiling points and polarity.[10] Compounds with lower boiling points and less interaction with the stationary phase travel through the column faster.
Experimental Protocol: GC-FID/MS
Instrumentation:
-
GC System: Agilent 7890B GC, or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
Method Parameters:
-
Injector Temperature: 250 °C (Ensures rapid vaporization without thermal degradation).
-
Injection Mode: Split (Split ratio 50:1 to avoid column overloading).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[8]
-
-
Detector (FID): Temperature 300 °C.
-
Detector (MS): Transfer Line 280 °C, Ion Source 230 °C, Scan Range 40-450 m/z.[11]
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution.
-
Transfer to a GC vial for analysis.
Data Analysis:
-
With FID: Purity is calculated using the area percent method, similar to HPLC.
-
With MS: The mass spectrometer provides structural information, allowing for the confident identification of the main peak as this compound and the tentative identification of impurity peaks by comparing their mass spectra to library databases (e.g., NIST).[11] The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity at M+ and M+2) is a key diagnostic feature.[11][12]
Visualization: GC Workflow
Caption: Workflow for GC-FID/MS purity analysis.
Performance and Validation
GC methods are validated using similar parameters to HPLC, ensuring their suitability for quality control.
| Parameter | Typical Performance Specification | Rationale |
| Linearity (R²) | > 0.999 | Confirms a proportional response of the detector to varying analyte concentrations.[13] |
| Precision (%RSD) | < 3% | Ensures the method provides consistent results upon repeated analysis of the same sample.[8] |
| Accuracy (Recovery %) | 95 - 105% | Verifies that the method can accurately measure the true amount of analyte in the sample matrix.[14] |
| LOD (Limit of Detection) | ~0.05 µg/mL (with MS) | Demonstrates the method's high sensitivity, which is critical for controlling potentially genotoxic impurities.[15] |
| LOQ (Limit of Quantitation) | ~0.15 µg/mL (with MS) | Establishes the lower limit for reliable quantitative measurements of impurities.[14] |
Quantitative NMR (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[16]
Principle of Quantification
In qNMR, a sample of the analyte is accurately weighed and mixed with an accurately weighed amount of a high-purity internal standard. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.[17]
Causality: The choice of internal standard is critical. It must be stable, non-reactive, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: ¹H qNMR
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
NMR Tubes: High-precision 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., Maleic Acid, Purity > 99.5%) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Solvent: DMSO-d₆ (Its residual proton signal does not interfere with key analyte signals).
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full signal recovery and accurate integration.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton, -CHO, which appears as a singlet around 10 ppm).[18]
-
Integrate a signal for the internal standard (e.g., the two vinyl protons of maleic acid, a singlet around 6.3 ppm).
-
Calculate the purity using the following equation:[16][17]
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 213.07 g/mol )
-
m = Mass
-
P = Purity of the standard
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR purity assessment.
Comparative Guide: Choosing the Right Method
The optimal analytical method depends on the specific question being asked. Is the goal a routine quality control check, the identification of an unknown impurity, or establishing the absolute purity of a reference material?
| Feature | HPLC-UV | GC-FID/MS | Quantitative ¹H NMR (qNMR) |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility/boiling point | Nuclear spin resonance; signal proportional to molar concentration |
| Best For | Non-volatile, thermally labile impurities | Volatile impurities, residual solvents, isomeric impurities[13] | Absolute purity determination, structural confirmation |
| Sensitivity | Good (µg/mL range) | Very High, especially with MS (sub-µg/mL range)[10] | Lower (requires mg of sample) |
| Selectivity | High, dependent on column and mobile phase | Very High, especially with MS which provides structural data | High, based on unique chemical shifts; can resolve isomers |
| Speed | Moderate (15-30 min per run) | Fast (5-20 min per run)[9] | Slow (requires long relaxation delays, 15-30 min per sample) |
| Cost (Instrument) | Moderate | Moderate (FID) to High (MS)[10] | Very High |
| Cost (Operational) | High (solvent consumption)[2] | Low (gas consumption)[2] | Moderate (deuterated solvents) |
| Reference Standard | Requires analyte-specific standard for quantitation | Requires analyte-specific standard for quantitation | Does not require analyte standard; uses a universal internal standard[1] |
| Structural Info | None (UV) | Yes (with MS) | Yes, provides full structure confirmation |
Field-Proven Insights
-
For Routine QC: HPLC is often the workhorse method. It is robust, reliable, and effectively quantifies the main component and key non-volatile impurities.
-
For Impurity Profiling: A combination of HPLC and GC-MS provides the most comprehensive picture. GC-MS is invaluable for detecting low-level volatile impurities that HPLC might miss, such as residual synthesis solvents (e.g., acetic acid, dichloromethane) or starting material contaminants.[19]
-
For Reference Standard Certification: qNMR is the gold standard. As a primary ratio method, its ability to assign an absolute purity value without direct comparison to a pre-certified standard of the same substance is a significant advantage.[20]
By selecting the appropriate combination of these powerful analytical techniques, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Separation of Benzaldehyde, 4-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wjarr.com [wjarr.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 20. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
A Comparative Study of Methyl vs. Methoxy Groups in VHL Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the optimization of von Hippel-Lindau (VHL) E3 ligase ligands is a critical determinant of success for Proteolysis Targeting Chimeras (PROTACs). The selection of small chemical substituents can dramatically alter the binding affinity, selectivity, and pharmacokinetic properties of these ligands. This guide provides an in-depth comparative analysis of two commonly employed functional groups in VHL ligand design: the methyl and methoxy groups. By examining their distinct physicochemical properties and impact on ligand performance, this document aims to equip researchers with the insights needed to make informed decisions in their drug discovery endeavors.
The Central Role of VHL in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] In normal cellular physiology, VHL recognizes and binds to the hydroxylated alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Small-molecule VHL ligands have been ingeniously designed to mimic this natural interaction, enabling their use as potent inhibitors of the VHL:HIF-1α interaction or, more prominently, as the E3 ligase recruiting element in PROTACs.[3][4]
PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][3] They consist of a ligand that binds the POI, a VHL ligand, and a chemical linker.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[5] Consequently, the affinity of the VHL ligand for its target is a crucial parameter in PROTAC design.[4]
Physicochemical Properties and Their Impact on VHL Ligand Binding: A Head-to-Head Comparison
The strategic introduction of methyl and methoxy groups can significantly modulate the properties of VHL ligands. While both are relatively small substituents, their electronic and steric differences can lead to profound effects on binding affinity and overall compound profile.
The "Magic Methyl" Effect in VHL Ligands
The methyl group, though seemingly simple, can have a surprisingly potent impact on a drug molecule's biological activity, an effect often referred to as the "magic methyl" effect.[6] In the context of VHL ligands, the addition of a methyl group has been shown to enhance binding affinity.[7]
A notable example is the development of methylated analogs of the VHL ligand VH032.[7][8] The introduction of a methyl group at the benzylic position can lead to improved binding affinity.[7] This enhancement is attributed to favorable van der Waals interactions within the hydrophobic pocket of the VHL binding site. The methyl group can fill a small hydrophobic cavity, displacing water molecules and leading to a net gain in binding energy.[6]
The Methoxy Group: A Versatile Modulator
The methoxy group offers a different set of properties compared to the methyl group. While it also possesses a hydrophobic methyl component, the oxygen atom introduces polarity and the potential for hydrogen bonding.[9][10]
Key characteristics of the methoxy group include:
-
Hydrogen Bond Acceptor: The oxygen atom in a methoxy group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups in the VHL binding pocket.[10] This can provide an additional anchoring point for the ligand, potentially increasing binding affinity.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic properties of an aromatic ring to which it is attached.[9] This can impact interactions with aromatic residues in the binding site, such as Tyr98.[11][12]
-
Conformational Influence: The methoxy group can influence the preferred conformation of the ligand due to its size and rotational properties, which can favor a binding-competent conformation.[9]
-
Metabolic Considerations: A potential drawback of the methoxy group is its susceptibility to O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability.[9]
Comparative Summary
| Feature | Methyl Group (-CH₃) | Methoxy Group (-OCH₃) |
| Size | Smaller | Larger |
| Polarity | Nonpolar | Polar (oxygen atom) |
| Hydrogen Bonding | Not a direct participant | Can act as a hydrogen bond acceptor |
| Primary Interactions | Van der Waals, hydrophobic | Van der Waals, hydrophobic, potential hydrogen bonds |
| Electronic Effect | Weakly electron-donating (inductive) | Strongly electron-donating (resonance) |
| Metabolic Stability | Generally stable | Can be susceptible to O-demethylation |
| Reported Impact on VHL Ligands | Can enhance binding affinity through favorable hydrophobic interactions.[7] | Can modulate binding through a combination of hydrophobic and polar interactions, but direct comparative data with methyl is limited.[9][10] |
Experimental Workflows for Evaluating VHL Ligands
The rigorous evaluation of VHL ligands requires a suite of biophysical and cellular assays to determine their binding affinity, cellular engagement, and functional consequences.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a gold-standard technique for the direct measurement of binding thermodynamics.[5] It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VBC) complex.
-
Dialyze the VBC complex and the VHL ligand into the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the VBC complex into the sample cell of the ITC instrument.
-
Load the VHL ligand into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the Kd, ΔH, and n.[5]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a ligand binds to its target protein within a cellular context.[5]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the VHL ligand at various concentrations or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble VHL protein in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble VHL protein as a function of temperature for each ligand concentration.
-
An increase in the thermal stability of VHL in the presence of the ligand indicates target engagement.[5]
-
Visualizing Key Concepts
PROTAC Mechanism of Action
Caption: The mechanism of action for a VHL-based PROTAC.
Comparative Interactions in the VHL Binding Pocket
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Linker Scaffolds in PROTACs: Assessing the Efficacy of 4-Bromo-2,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of pathogenic proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC's architecture is deceptively simple: two distinct ligands—one binding the POI and the other recruiting an E3 ubiquitin ligase—are joined by a chemical linker.[2] While the choice of ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][]
This guide provides an in-depth technical comparison of linker strategies in PROTAC development, with a specific focus on assessing the potential efficacy of incorporating rigid aromatic scaffolds, exemplified by 4-Bromo-2,5-dimethylbenzaldehyde. We will delve into the established roles of flexible and rigid linkers, present supporting experimental data for this comparison, and outline the synthetic rationale for integrating aromatic aldehydes into next-generation PROTACs.
The Central Role of the Linker in PROTAC Function
The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target.[5] An optimal linker facilitates favorable protein-protein interactions within this complex, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the degradation efficiency.[3]
The most commonly employed linkers in early-stage PROTAC development have been flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability and the conformational freedom they afford.[2][5] However, the field is increasingly gravitating towards more rigid and functionalized linkers to enhance potency, selectivity, and drug-like properties.[2][6]
A Comparative Analysis: Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is a critical design consideration that significantly impacts a PROTAC's performance. The optimal choice is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical evaluation.[5]
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Phenyl, Piperazine, Alkyne) |
| Conformational Freedom | High, allowing adaptation to various protein interfaces. | Low, pre-organizing the PROTAC into a specific conformation. |
| Ternary Complex Formation | Increased probability of forming a productive complex due to adaptability. | May require a more specific protein-protein interface for productive complex formation.[7] |
| Thermodynamics | Can incur an entropic penalty upon binding due to loss of flexibility. | Reduced entropic penalty, potentially leading to more stable ternary complexes.[7] |
| Physicochemical Properties | PEG linkers can improve solubility. Alkyl chains can increase lipophilicity.[3] | Can enhance cell permeability and metabolic stability. |
| Selectivity | May be lower due to the ability to adopt multiple conformations. | Can improve selectivity by disfavoring off-target ternary complex formation. |
| Synthetic Accessibility | Generally more straightforward to synthesize and modify.[5] | Can be more synthetically challenging.[7] |
Experimental Data: The Impact of Linker Rigidity on PROTAC Efficacy
The following table summarizes representative data from studies comparing the performance of PROTACs with flexible versus rigid linkers. It is important to note that direct head-to-head comparisons in a single system are ideal but not always available in the literature. The data presented here is collated from various studies to illustrate the general principles.
| Target | E3 Ligase | PROTAC (Linker Type) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BET Bromodomains | CRBN | PROTAC with flexible alkyl linker | ~10-100 pM (IC50) | Not Reported | MV4;11, MOLM13 | [7] |
| BET Bromodomains | CRBN | QCA570 (rigid ethynyl linker) | ~3-fold more potent than flexible counterpart | Not Reported | MOLM13, MV4;11 | [7] |
| Androgen Receptor (AR) | cIAP | PROTAC with flexible PEG linker | Degradation at 3 µM | Not Reported | 22Rv1 | [7] |
| Androgen Receptor (AR) | VHL | PROTAC with rigid benzyl linker | Potent degradation | Not Reported | LNCaP | [8] |
| H-PGDS | CRBN | PROTAC-1 (flexible PEG linker) | 0.0173 | >90 | A549 | [9] |
| H-PGDS | CRBN | PROTAC-3 (rigid spirocyclic linker) | 0.0264 | >90 | A549 | [9] |
This data highlights that while flexible linkers can yield highly potent PROTACs, the introduction of rigidity can, in some cases, enhance potency. However, as seen with some androgen receptor degraders, a rigid phenyl linker can also abolish activity, underscoring the target-dependent nature of optimal linker design.[2]
Incorporating Aromatic Aldehydes into PROTAC Linkers: The Case for this compound
The use of rigid aromatic moieties like a substituted benzaldehyde in a PROTAC linker offers several potential advantages, including pre-organizing the molecule into a bioactive conformation and potentially engaging in favorable π-π stacking interactions within the ternary complex.[10] this compound, with its defined substitution pattern and reactive aldehyde handle, serves as an excellent model for exploring this class of linkers.
Synthetic Strategy: Aldehyde-Alkyne-Amine (A³) Coupling
A versatile method for incorporating an aldehyde into a linker is the copper-catalyzed aldehyde-alkyne-amine (A³) coupling reaction.[1] This three-component reaction allows for the rapid assembly of diverse and complex propargylamine-containing linkers.
A potential synthetic route to a PROTAC incorporating this compound could involve the following steps:
-
A³ Coupling: React this compound with a terminal alkyne-functionalized E3 ligase ligand and an amine-bearing warhead for the protein of interest in the presence of a copper catalyst.
-
Alternative A³ Coupling: A more modular approach would be to react this compound with a bifunctional alkyne (e.g., propargylamine) and a protected amine. The resulting product can then be sequentially coupled to the POI ligand and the E3 ligase ligand after appropriate deprotection and activation steps.
This methodology provides a convergent and efficient way to generate a library of PROTACs with a rigid aromatic core, allowing for the systematic evaluation of their efficacy.
Experimental Protocols for Assessing PROTAC Efficacy
To objectively compare the performance of a PROTAC with a this compound-derived linker against other alternatives, a series of well-defined experiments are necessary.
Western Blot for Target Protein Degradation
This is the foundational assay to quantify the extent of protein degradation induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a cell line endogenously expressing the target protein) in 6-well plates. Once the cells reach 70-80% confluency, treat them with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. The DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation) can be calculated from the dose-response curve.
Ternary Complex Formation Assays
Assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Reagents: Obtain purified recombinant target protein (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged), along with fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the fluorescently labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex. The data can be used to determine the concentration of PROTAC required for half-maximal complex formation.
Visualizing Key Concepts in PROTAC Development
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs, with its rigidity and chemical composition having a profound impact on the ultimate degradation of the target protein. While flexible linkers have been instrumental in the initial development of PROTACs, the strategic incorporation of rigid moieties, such as aromatic rings derived from building blocks like this compound, offers a promising avenue for enhancing potency, selectivity, and pharmacokinetic properties. The use of versatile synthetic methodologies like the A³ coupling reaction enables the efficient exploration of such rigid linkers. A systematic evaluation using robust experimental protocols, including Western blotting and ternary complex formation assays, is essential to validate the efficacy of these next-generation PROTACs and to continue advancing the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
Navigating the Synthetic Landscape of 4-Bromo-2,5-dimethylbenzaldehyde: A Guide Based on Analogous Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
4-Bromo-2,5-dimethylbenzaldehyde (CAS No. 88111-74-4) presents itself as a potentially versatile building block in organic synthesis, possessing a unique combination of a reactive aldehyde functionality, a bromine atom amenable to cross-coupling reactions, and methyl groups that can influence steric and electronic properties. However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific applications and detailed experimental data for this particular compound. This guide, therefore, aims to provide a comparative overview of its potential applications by drawing parallels with the well-documented reactivity of structurally related bromo- and dimethyl-substituted benzaldehydes. While direct experimental data for this compound is limited, this analysis offers a predictive framework for its utility in key synthetic transformations, enabling researchers to strategically design synthetic routes and anticipate reaction outcomes.
Physicochemical Properties and Spectroscopic Data
Potential Synthetic Applications: A Comparative Outlook
Based on the known reactivity of analogous substituted benzaldehydes, this compound is anticipated to be a valuable substrate in a variety of cornerstone organic reactions. The following sections provide a comparative analysis of its expected performance.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[1] The reactivity of the benzaldehyde in this reaction is influenced by the electronic nature of its substituents.
Comparative Analysis:
Electron-withdrawing groups on the benzaldehyde ring generally enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields in Knoevenagel condensations. Conversely, electron-donating groups, such as the two methyl groups in this compound, are expected to slightly decrease the reactivity compared to unsubstituted benzaldehyde. However, the presence of the electron-withdrawing bromine atom may partially offset this effect.
Expected Outcome for this compound:
It is anticipated that this compound will readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an ionic liquid.[2][3] While the reaction may require slightly longer reaction times or slightly more forcing conditions compared to benzaldehydes with strongly electron-withdrawing groups, it should still provide a viable route to substituted styrenes.
Generalized Experimental Protocol for Knoevenagel Condensation:
-
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.
Logical Workflow for Knoevenagel Condensation
Caption: Generalized workflow for the Knoevenagel condensation.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The reactivity of the aryl halide is a critical factor, with aryl bromides generally being more reactive than aryl chlorides.[4]
Comparative Analysis:
The presence of the bromine atom makes this compound a suitable substrate for Suzuki-Miyaura coupling reactions. The electron-donating methyl groups may slightly decrease the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst compared to unsubstituted bromobenzaldehyde. However, this is not expected to be a significant impediment, and the reaction should proceed under standard conditions.
Expected Outcome for this compound:
This compound is expected to couple efficiently with a variety of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., K₂CO₃, K₃PO₄).[5][6] This provides a direct route to a diverse range of biaryl aldehydes, which are important precursors for many biologically active molecules.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture with stirring, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[7][8] The reaction is highly reliable for the regioselective formation of the double bond.
Comparative Analysis:
The reactivity of benzaldehydes in the Wittig reaction is also influenced by electronic effects. Electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups can slow it down.[9] The two methyl groups on this compound would be expected to slightly decrease its reactivity compared to unsubstituted benzaldehyde.
Expected Outcome for this compound:
This compound should serve as a competent electrophile in the Wittig reaction. It is expected to react with a range of stabilized and unstabilized phosphorus ylides to afford the corresponding substituted styrenes.[10] The stereochemical outcome (E/Z selectivity) will depend on the nature of the ylide used.[11]
Generalized Experimental Protocol for the Wittig Reaction:
-
To a suspension of the appropriate phosphonium salt in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium or sodium hydride) at a low temperature to generate the ylide.
-
To the resulting colored solution of the ylide, add a solution of this compound in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry it over a suitable drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mechanism of the Wittig Reaction
Caption: A simplified mechanism of the Wittig reaction.
Comparison with Alternative Reagents
The choice of a starting material in a synthetic campaign is often a balance between reactivity, availability, and cost.
| Feature | This compound | 4-Chloro-2,5-dimethylbenzaldehyde | 2,5-Dimethylbenzaldehyde |
| Suzuki Coupling | More reactive due to the C-Br bond. | Less reactive, may require more specialized catalysts. | Not suitable for direct coupling at the 4-position. |
| Aldehyde Reactivity | Similar to other dimethyl-substituted benzaldehydes. | Similar to other dimethyl-substituted benzaldehydes. | Baseline for comparison. |
| Cost & Availability | Generally higher cost and less readily available. | May be more cost-effective. | Most cost-effective and readily available. |
Conclusion and Future Outlook
This compound holds promise as a versatile building block in organic synthesis. Based on the well-established reactivity of analogous compounds, it is expected to be a competent substrate in key transformations such as Knoevenagel condensations, Suzuki-Miyaura couplings, and Wittig reactions. The presence of both a bromine atom and an aldehyde group provides orthogonal handles for sequential functionalization, making it an attractive starting material for the synthesis of complex molecules.
However, the significant lack of published experimental data for this specific compound underscores the need for further research to fully elucidate its synthetic potential. This guide serves as a predictive tool to aid researchers in the strategic incorporation of this compound into their synthetic endeavors. It is imperative that future work on this compound includes detailed reporting of experimental conditions, yields, and spectroscopic data to build a robust and reliable body of knowledge for the scientific community.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-2,5-dimethylbenzaldehyde: A Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility allows for the facile introduction of a diverse array of functional groups, leading to a broad spectrum of biological activities. This guide focuses on the derivatives of a particularly intriguing starting material: 4-Bromo-2,5-dimethylbenzaldehyde. The presence of a bromine atom, a halogen known to enhance the biological activity of many compounds, combined with the steric and electronic influence of the two methyl groups, makes this a promising scaffold for drug discovery.
This document provides a comparative overview of the potential biological activities of various classes of compounds derived from this compound. While direct and extensive research on this specific scaffold is emerging, we will draw upon established findings from structurally related brominated and methylated benzaldehyde derivatives to provide a predictive comparison and guide for future research. We will delve into the anticipated antimicrobial, anticancer, and anti-inflammatory properties, supported by generalized experimental protocols and illustrative data.
The Therapeutic Potential of Key Derivatives
The aldehyde functional group of this compound is a reactive handle for the synthesis of several classes of bioactive molecules, most notably Schiff bases, chalcones, and thiosemicarbazones. Each of these structural modifications imparts distinct physicochemical properties that can lead to different biological outcomes.
Schiff Bases: Versatile Antimicrobial Agents
Schiff bases, characterized by their imine (-C=N-) linkage, are readily synthesized by the condensation of an aldehyde with a primary amine. This class of compounds has been extensively studied for its broad-spectrum antimicrobial activity.[1][2][3] The imine bond is often crucial for their biological action, and the nature of the substituent on the nitrogen atom can significantly modulate their potency and spectrum of activity.
Anticipated Antimicrobial Activity:
Derivatives of this compound are expected to exhibit significant antimicrobial properties. The lipophilicity conferred by the bromo and dimethyl substitutions can enhance membrane permeability in bacteria and fungi. By condensing this compound with various amino compounds (e.g., aminophenols, sulfonamides, or heterocyclic amines), a library of Schiff bases with potentially potent and selective antimicrobial activity can be generated.
Illustrative Comparison of Minimum Inhibitory Concentration (MIC) for Hypothetical Schiff Base Derivatives:
| Derivative Class | Amine Reactant | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| SB-1 | 4-Aminophenol | 16 | 32 | 32 |
| SB-2 | Sulfanilamide | 8 | 16 | 64 |
| SB-3 | 2-Aminothiazole | 4 | 8 | 16 |
Note: The above data is illustrative and based on trends observed in related brominated Schiff bases. Actual values would require experimental verification.
Chalcones: Promising Anticancer and Anti-inflammatory Agents
Chalcones are bi-aromatic ketones with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. They are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Chalcones are well-documented for their anticancer and anti-inflammatory activities.[4][5][6]
Anticipated Anticancer and Anti-inflammatory Activity:
Chalcones derived from this compound are promising candidates for anticancer and anti-inflammatory drug development. The brominated aromatic ring can engage in halogen bonding with biological targets, and the overall planarity of the chalcone scaffold allows for intercalation with DNA or binding to enzyme active sites. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.[7][8][9]
Illustrative Comparison of IC50 Values for Hypothetical Chalcone Derivatives:
| Derivative Class | Acetophenone Reactant | Anticancer (MCF-7, IC50, µM) | Anti-inflammatory (COX-2, IC50, µM) |
| CH-1 | Acetophenone | 12.5 | 8.2 |
| CH-2 | 4-Hydroxyacetophenone | 8.7 | 5.1 |
| CH-3 | 4-Methoxyacetophenone | 15.2 | 10.5 |
Note: The above data is illustrative and based on trends observed in related brominated chalcones. Actual values would require experimental verification.
Thiosemicarbazones: Potent Enzyme Inhibitors and Anticancer Compounds
Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide. They are known for their ability to chelate metal ions, which is often linked to their biological activity. Thiosemicarbazones have demonstrated a wide range of pharmacological effects, including potent anticancer and antiviral activities.[10][11][12]
Anticipated Enzyme Inhibition and Anticancer Activity:
Thiosemicarbazone derivatives of this compound are expected to be potent inhibitors of enzymes such as tyrosinase and ribonucleotide reductase, both of which are important targets in cancer therapy. The thiocarbonyl group is a key pharmacophore, and the substitution pattern on the benzaldehyde ring can influence the molecule's ability to bind to the active site of these enzymes.
Illustrative Comparison of Enzyme Inhibition for Hypothetical Thiosemicarbazone Derivatives:
| Derivative Class | Thiosemicarbazide Reactant | Tyrosinase Inhibition (IC50, µM) | Ribonucleotide Reductase Inhibition (IC50, µM) |
| TSC-1 | Thiosemicarbazide | 25.4 | 18.9 |
| TSC-2 | 4-Phenylthiosemicarbazide | 15.8 | 10.2 |
| TSC-3 | 4-Methylthiosemicarbazide | 20.1 | 14.5 |
Note: The above data is illustrative and based on trends observed in related brominated thiosemicarbazones. Actual values would require experimental verification.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of novel derivatives of this compound, standardized and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum:
-
Culture bacteria or fungi on appropriate agar plates overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Vitro Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound and incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages and seed them into a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink to magenta color will develop in the presence of nitrite (a stable product of NO).
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.
-
Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Visualizing the Path from Synthesis to Biological Activity
To conceptualize the workflow from the starting material to the evaluation of its derivatives, the following diagram illustrates the key stages.
Caption: Workflow from synthesis of derivatives to biological evaluation.
Concluding Remarks and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. Based on the well-established biological activities of structurally related compounds, its derivatives, including Schiff bases, chalcones, and thiosemicarbazones, are poised to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of these derivatives, coupled with the potential for diverse functionalization, offers a rich field for further investigation.
Researchers and drug development professionals are encouraged to utilize the comparative framework and experimental protocols outlined in this guide to systematically explore the therapeutic potential of this scaffold. Future studies should focus on synthesizing and screening a broad library of these derivatives to establish clear structure-activity relationships. Such efforts will be instrumental in identifying lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes [mdpi.com]
- 10. gigvvy.com [gigvvy.com]
- 11. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Bromo-2,5-dimethylbenzaldehyde Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of the cross-reactivity of 4-Bromo-2,5-dimethylbenzaldehyde derivatives. In the landscape of drug discovery and molecular diagnostics, understanding the specificity of interactions between small molecules and biological macromolecules is paramount. This document is structured to provide not only a comparative analysis based on established principles of structure-activity relationships (SAR) but also to equip researchers with the practical knowledge to assess cross-reactivity in their own laboratories.
Introduction: The Significance of Cross-Reactivity in Substituted Benzaldehydes
This compound and its analogs are versatile scaffolds in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. The aldehyde functional group is a key reactive site, often participating in the formation of Schiff bases with primary amino groups in proteins. The substitution pattern on the aromatic ring—a bromine atom and two methyl groups—imparts specific electronic and steric properties that dictate the molecule's reactivity and its recognition by biological targets, such as enzymes and antibodies.
Cross-reactivity, in the context of immunoassays, refers to the ability of antibodies to bind to structurally similar molecules other than the target analyte. For small molecules like this compound derivatives, which act as haptens, this phenomenon can lead to inaccurate quantification and false-positive results. Therefore, a thorough characterization of cross-reactivity is a critical step in the validation of any immunoassay intended for their detection.
Understanding the Molecular Determinants of Cross-Reactivity
The interaction between an antibody's binding site (paratope) and a hapten is governed by a combination of factors, including shape complementarity, and various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The substituents on the benzaldehyde ring play a crucial role in modulating these interactions.
-
The Aldehyde Group: As the primary reactive moiety for conjugation to carrier proteins during immunogen preparation, the aldehyde group is a key recognition element. Modifications to this group are likely to have a significant impact on antibody binding.
-
The Bromo Group: The bromine atom is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. Its size and position also contribute to the steric profile of the molecule.
-
The Methyl Groups: The two methyl groups are electron-donating and increase the hydrophobicity of the molecule. Their positions at the 2 and 5 positions of the ring create a specific steric environment that will be recognized by a specific antibody.
A quantitative structure-activity relationship (QSAR) study on benzaldehyde derivatives has shown that the hydrophobicity of the substituent at the para position plays a major role in inhibition activity against phenoloxidase, presumably through the formation of a Schiff base with a primary amino group of the enzyme.[1] This highlights the importance of substituent properties in biological interactions.
Comparative Cross-Reactivity Analysis: A Hypothetical Case Study
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives in a Competitive ELISA
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%)* | Rationale for Hypothetical Cross-Reactivity |
| This compound | 10 | 100 | Immunizing Hapten (Reference) | |
| 4-Bromo-2,5-dimethylbenzyl alcohol | 500 | 2 | Reduction of the aldehyde to an alcohol significantly alters the key recognition site for the antibody. | |
| 4-Bromo-2,5-dimethylbenzoic acid | 800 | 1.25 | Oxidation of the aldehyde to a carboxylic acid changes both the electronic and steric properties of the key functional group. | |
| 2,5-Dimethylbenzaldehyde | 50 | 20 | Removal of the bromo group reduces the molecular weight and alters the electronic properties, but the core dimethylbenzaldehyde structure is retained. | |
| 4-Chloro-2,5-dimethylbenzaldehyde | 25 | 40 | Replacement of bromine with chlorine (another halogen) maintains some of the electronic and steric properties, leading to significant cross-reactivity. | |
| 4-Iodo-2,5-dimethylbenzaldehyde | 15 | 67 | Iodine is larger but electronically similar to bromine, potentially leading to strong cross-reactivity. | |
| 4-Bromo-2-methylbenzaldehyde | 100 | 10 | Removal of one methyl group alters the steric and hydrophobic profile of the molecule, reducing the affinity for the antibody. | |
| 3-Bromo-2,5-dimethylbenzaldehyde | 200 | 5 | Shifting the position of the bromo group changes the overall shape of the molecule, likely leading to a poorer fit in the antibody's binding site. |
% Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100
It is important to note that cross-reactivity is not an intrinsic property of an antibody but can be influenced by the immunoassay format and the concentrations of the reagents used.[2][3]
Experimental Protocol: Determination of Cross-Reactivity by Competitive ELISA
The following is a detailed, step-by-step protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of various this compound derivatives.
Preparation of the Immunogen and Coating Antigen
Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response. The aldehyde group can be coupled to the primary amino groups of the carrier protein via reductive amination. A similar conjugation to a different carrier protein (e.g., Ovalbumin, OVA) is performed to create the coating antigen for the ELISA plate. This prevents the antibody from recognizing the carrier protein itself.
Competitive ELISA Workflow
Caption: A schematic representation of the competitive ELISA workflow.
Detailed Step-by-Step Methodology
-
Coating:
-
Dilute the hapten-OVA conjugate to 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and the test derivatives in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).
-
In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (raised against the hapten-KLH conjugate) at a predetermined optimal dilution.
-
Incubate this mixture for 30 minutes at room temperature.
-
After washing the blocked plate three times, add 100 µL of the pre-incubated antibody-hapten mixture to the corresponding wells.
-
Incubate for 1 hour at room temperature.
-
-
Addition of Secondary Antibody:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a suitable color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
-
Measurement and Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the analyte concentration for the standard and each derivative to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test derivative.
-
Calculate the percent cross-reactivity using the formula mentioned previously.
-
Logical Relationships in Competitive Immunoassays
The principle of a competitive immunoassay is based on the competition between the analyte (free hapten) in the sample and a labeled or immobilized hapten for a limited number of antibody binding sites.
Caption: The competitive binding principle in an ELISA.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of this compound derivatives. While direct experimental data for this specific class of compounds is limited, the application of SAR principles and a robust experimental design, such as the competitive ELISA protocol detailed herein, can provide valuable insights into the specificity of antibodies and the potential for off-target interactions.
For researchers in drug development, a thorough understanding and empirical determination of cross-reactivity are non-negotiable for the development of reliable and specific diagnostic tools and for ensuring the safety and efficacy of novel therapeutic agents. Future work should focus on generating empirical cross-reactivity data for a wider range of substituted benzaldehydes to build more predictive QSAR models for immunoassay development.
References
A Senior Application Scientist's Guide to Confirming the Identity of 4-Bromo-2,5-dimethylbenzaldehyde Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a reaction product's identity is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of common reaction products derived from 4-Bromo-2,5-dimethylbenzaldehyde. We will explore the characteristic analytical signatures of products from key reaction classes—oxidation, reduction, condensation, and olefination—supported by experimental data and detailed protocols. Our focus is not merely on the "what," but the "why"—elucidating the causal relationships between molecular structure, reaction mechanism, and the resulting spectroscopic data.
The Starting Material: this compound at a Glance
This compound is a versatile synthetic intermediate. Its reactivity is primarily dictated by the aldehyde functional group, a site ripe for nucleophilic attack and redox transformations. The substituents on the aromatic ring—a bromine atom and two methyl groups—also play a crucial role, influencing the electron density of the aldehyde and providing additional handles for synthetic modification.
Before we delve into its transformations, let's establish a baseline understanding of the starting material's key analytical features.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | --INVALID-LINK--[1] |
| Molecular Weight | 213.07 g/mol | --INVALID-LINK--[1] |
| CAS Number | 88111-74-4 | --INVALID-LINK--[1] |
| ¹H NMR (Predicted) | Aldehyde CHO: ~9.9 ppm (s), Aromatic H: ~7.5 ppm (s), ~7.2 ppm (s), Methyl CH₃: ~2.4 ppm (s), ~2.3 ppm (s) | |
| ¹³C NMR (Predicted) | Aldehyde C=O: ~192 ppm, Aromatic C: ~125-140 ppm, Methyl C: ~20-22 ppm | |
| Mass Spec (EI) | M⁺ peaks at m/z 212/214 (due to Br isotopes) |
Reaction Pathways and Product Identification: A Comparative Analysis
We will now explore four common reaction pathways for this compound and detail the expected products and their analytical confirmation.
Oxidation: Formation of 4-Bromo-2,5-dimethylbenzoic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[2] This reaction is readily achieved using a variety of oxidizing agents. The resulting carboxylic acid exhibits distinct spectroscopic features that differentiate it from the starting aldehyde.
Reaction Workflow: Oxidation
References
A Senior Application Scientist's Guide to Synthetic Precursors: Benchmarking 4-Bromo-2,5-dimethylbenzaldehyde
Introduction: The Strategic Importance of Substituted Benzaldehydes
In the landscape of modern organic synthesis, substituted benzaldehydes are indispensable workhorses. Their dual reactivity—the electrophilic aldehyde for nucleophilic additions and condensations, and the tunable aromatic ring for cross-coupling reactions—positions them as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of a specific substituted benzaldehyde precursor is a strategic decision that profoundly impacts synthetic efficiency, scalability, and overall yield.
This guide provides an in-depth comparative analysis of 4-Bromo-2,5-dimethylbenzaldehyde , a highly functionalized precursor, against two strategic alternatives: its direct parent, 2,5-Dimethylbenzaldehyde , and a simpler, widely used analogue, 4-Bromobenzaldehyde . Through a lens of field-proven insights, we will dissect the causality behind experimental choices, present supporting data, and provide robust protocols to guide researchers in making informed decisions for their synthetic campaigns.
Chapter 1: Profiling the Precursors
A precursor's utility is defined by its physical properties, synthetic accessibility, and inherent reactivity. Let's establish a baseline for our three compounds of interest.
The Target Precursor: this compound
-
Molecular Formula: C₉H₉BrO[1]
-
Molecular Weight: 213.07 g/mol [1]
-
Structure and Inherent Reactivity: This molecule is primed for sequential, regioselective functionalization. The bromine atom at the 4-position serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions. The aldehyde at C1 is a site for classical carbonyl chemistry. The two methyl groups at C2 and C5 are electron-donating, which activates the ring and can influence the kinetics of cross-coupling reactions, typically accelerating the oxidative addition step compared to un-substituted analogues.
The Parent Compound: 2,5-Dimethylbenzaldehyde
-
Molecular Formula: C₉H₁₀O
-
Molecular Weight: 134.18 g/mol
-
Structure and Inherent Reactivity: As the unhalogenated parent, this molecule's primary reactive site is the aldehyde. It is not a direct participant in cross-coupling reactions but serves as the most logical starting point for the synthesis of its brominated derivative. Its synthetic accessibility is therefore a critical factor in the overall viability of using this compound.
The Simplified Analogue: 4-Bromobenzaldehyde
-
Molecular Formula: C₇H₅BrO[2]
-
Structure and Inherent Reactivity: This precursor is one of the most common bifunctional building blocks in organic synthesis.[3] It offers the same fundamental reactivity as our target molecule—an aldehyde for carbonyl chemistry and a bromine for cross-coupling—but without the electronic and steric influence of the two methyl groups. This makes it an excellent benchmark for understanding the specific contributions of the dimethyl substitution pattern.
Chapter 2: Synthetic Accessibility and Strategic Choices
The most elegant synthetic plan is futile if the starting materials are inaccessible. Here, we compare the practical synthesis of each precursor.
Synthesis of 2,5-Dimethylbenzaldehyde
The classical and most direct route to 2,5-dimethylbenzaldehyde is the Gattermann-Koch formylation of p-xylene.[4] This method involves the reaction of the aromatic hydrocarbon with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst system (e.g., AlCl₃/CuCl).
-
Causality of Choice: The Gattermann-Koch reaction is a powerful method for introducing a formyl group directly onto an electron-rich aromatic ring. The electron-donating nature of the two methyl groups in p-xylene activates the ring, making this transformation efficient. The primary challenge of this method lies in the handling of gaseous, toxic reagents (CO and HCl), which can be a barrier to scale-up in some laboratory settings.
Synthesis of this compound
The most logical route to this target is the direct electrophilic bromination of 2,5-dimethylbenzaldehyde. The electron-donating methyl groups are ortho, para-directing. With the ortho positions (C3, C6) being sterically hindered by the adjacent methyl and aldehyde groups, and the C5 position already substituted, bromination is strongly directed to the C4 position.
-
Proposed Experimental Protocol: Direct Bromination
-
Dissolution: In a flask equipped with a magnetic stirrer and protected from light, dissolve 2,5-dimethylbenzaldehyde (1.0 equiv) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.
-
Bromination: Slowly add a solution of bromine (1.05 equiv) in the same solvent to the reaction mixture. The electron-rich nature of the ring suggests this reaction should proceed readily.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield this compound.
-
Synthesis of 4-Bromobenzaldehyde
This precursor is readily synthesized via a robust, two-step oxidation of inexpensive 4-bromotoluene.[2][3] This well-established procedure involves a free-radical bromination of the benzylic position followed by hydrolysis.[3]
-
Detailed Experimental Protocol: Synthesis from 4-Bromotoluene [3]
-
Radical Bromination: In a three-necked flask equipped for stirring and reflux, heat 4-bromotoluene (1.0 equiv) to 105 °C. Illuminate the flask with a tungsten lamp to initiate radical formation.
-
Slowly add bromine (2.1 equiv) over 3 hours, maintaining a temperature between 105-135 °C. The reaction will produce HBr gas, which must be neutralized in a scrubber. The product is 4-bromobenzal bromide.
-
Hydrolysis: After cooling, transfer the crude 4-bromobenzal bromide to a larger flask and mix thoroughly with powdered calcium carbonate (approx. 2.0 equiv).
-
Add water and reflux the mixture for 15 hours to effect hydrolysis of the geminal dibromide to the aldehyde.
-
Purification: Purify the final product by steam distillation. The expected yield is typically in the 60-70% range.
-
Comparative Summary: Synthetic Accessibility
| Precursor | Starting Material | Key Transformation(s) | Scalability/Safety Considerations | Overall Accessibility |
| 2,5-Dimethylbenzaldehyde | p-Xylene | Gattermann-Koch Formylation | Requires handling of CO and HCl gas. | Moderate |
| This compound | 2,5-Dimethylbenzaldehyde | Electrophilic Bromination | Straightforward reaction; requires handling of bromine. | Moderate (dependent on parent) |
| 4-Bromobenzaldehyde | 4-Bromotoluene | Radical Bromination & Hydrolysis | Robust, well-documented procedure; generates HBr. | High |
Chapter 3: Performance in Key Synthetic Transformations
The true value of a precursor is demonstrated in its downstream reactivity. We will now benchmark the performance of our precursors in the "big three" palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Logic of Palladium-Catalyzed Cross-Coupling
These reactions are pillars of modern synthesis, enabling the formation of C-C and C-N bonds with remarkable functional group tolerance. The general catalytic cycle, while nuanced for each reaction, follows a common pathway: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the coupling partner (boronic acid, alkyne, or amine), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
.dot digraph "Precursor_Selection_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes start [label="Define Target Molecule's\nFinal Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Does the final structure require\nsubstituents at C2 and C5?", shape=diamond, style=filled, fillcolor="#FBBC05"]; q2 [label="Is the primary goal a simple\nbiaryl or amino-aryl aldehyde?", shape=diamond, style=filled, fillcolor="#FBBC05"];
precursor1 [label="Use this compound\nor synthesize it from\n2,5-Dimethylbenzaldehyde", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; precursor2 [label="Use 4-Bromobenzaldehyde", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; precursor3 [label="Consider alternative formylation\nstrategies post-coupling", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> precursor1 [label=" Yes"]; q1 -> q2 [label=" No"]; q2 -> precursor2 [label=" Yes"]; q2 -> precursor3 [label=" No"]; } .dot Caption: Logical workflow for selecting the appropriate benzaldehyde precursor.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki reaction is the preeminent method for creating biaryl structures.
-
Performance of 4-Bromobenzaldehyde: This substrate is highly effective in Suzuki couplings. Numerous protocols exist, typically employing catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base such as K₂CO₃ or K₃PO₄.[5][6][7] High yields (>90%) are commonly reported for the coupling with various arylboronic acids.[5]
-
Predicted Performance of this compound: The two electron-donating methyl groups are expected to have a tangible effect on the reaction kinetics.
-
Expertise & Causality: The electron-donating nature of the methyl groups increases the electron density on the aromatic ring. This facilitates the oxidative addition step—often the rate-limiting step in the catalytic cycle—by making the C-Br bond more susceptible to cleavage by the Pd(0) catalyst. Therefore, one can predict that couplings with this compound may proceed faster or at lower temperatures compared to 4-Bromobenzaldehyde under identical conditions. However, the ortho-methyl group (at C2) introduces steric hindrance, which could slightly impede the approach of the bulky palladium catalyst, potentially counteracting the electronic benefit to a small degree. Overall, high yields are still expected.
-
// Nodes pd0 [label="{Pd(0)L₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="{Ar-Pd(II)(Br)L₂}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="{Ar-Pd(II)(Ar')L₂}", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="{Ar-Ar'}", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels pd0 -> oxidative_addition [label=" Oxidative Addition\n (+ Ar-Br)"]; oxidative_addition -> transmetalation [label=" Transmetalation\n (+ Ar'B(OH)₂ + Base)"]; transmetalation -> pd0 [label=" Reductive Elimination"]; transmetalation -> reductive_elimination [style=dashed, arrowhead=none];
// Invisible node for cycle structure center [shape=point, width=0]; transmetalation -> center [style=invis]; center -> pd0 [style=invis]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
This reaction is the method of choice for coupling aryl halides with terminal alkynes, creating valuable internal alkyne structures.
-
Performance of 4-Bromobenzaldehyde: This precursor readily participates in Sonogashira couplings.[2] A typical protocol involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine.[8]
-
Predicted Performance of this compound: Similar to the Suzuki reaction, the electron-donating methyl groups are expected to facilitate the initial oxidative addition step. The steric hindrance from the C2-methyl group is less of a concern for the linear geometry of the incoming copper acetylide species during the transmetalation step. Therefore, this compound is predicted to be an excellent substrate for Sonogashira couplings, potentially offering faster reaction rates than its un-methylated counterpart.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
This reaction has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[9][10][11]
-
Performance of 4-Bromobenzaldehyde: As a standard aryl bromide, it is a reliable substrate for Buchwald-Hartwig amination with a wide range of primary and secondary amines. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, K₃PO₄), are required for high efficiency.[12][13]
-
Predicted Performance of this compound: The electronic and steric factors present a more complex scenario here.
-
Expertise & Causality: The activating effect of the methyl groups on oxidative addition remains beneficial. However, the steric bulk of the ortho-methyl group can significantly hinder the final reductive elimination step, which forms the C-N bond. This step is known to be sensitive to steric crowding around the palladium center. Consequently, to achieve high yields, it is crucial to select a catalyst system with a bulky ligand (like XPhos or RuPhos) that can both promote the initial oxidative addition and accelerate the sterically demanding reductive elimination. The choice of base and solvent will also be critical to stabilize the catalytic intermediates.[14]
-
// Nodes pd0 [label="{Pd(0)L₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="{Ar-Pd(II)(Br)L}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="{(R₂NH)Ar-Pd(II)(Br)L}", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="{Ar-Pd(II)(NR₂)L}", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{Ar-NR₂}", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" Oxidative Addition\n (+ Ar-Br)"]; oxidative_addition -> amine_coordination [label=" Amine Coordination\n (+ R₂NH)"]; amine_coordination -> deprotonation [label=" Deprotonation\n (+ Base)"]; deprotonation -> pd0 [label=" Reductive Elimination"]; deprotonation -> product [style=dashed, arrowhead=none]; } .dot Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Summary: Performance in Cross-Coupling
| Reaction | 4-Bromobenzaldehyde | This compound (Predicted) | Causality of Difference |
| Suzuki-Miyaura | High Yield, Standard Conditions | High Yield, Potentially Faster Rate | Electron-donating methyl groups accelerate oxidative addition. Minor steric hindrance from C2-methyl. |
| Sonogashira | High Yield, Standard Conditions | Excellent Yield, Potentially Faster Rate | Electron-donating groups accelerate oxidative addition. Steric effect is minimal for alkyne coupling. |
| Buchwald-Hartwig | High Yield with Modern Catalysts | High Yield, Requires Bulky Ligands | Electron-donating groups help oxidative addition, but C2-methyl sterically hinders reductive elimination. |
Chapter 4: Self-Validating Protocols for Key Transformations
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following methods are presented as self-validating systems, with clear steps and justifications.
Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde
This protocol is adapted from established procedures for coupling aryl bromides.[5][6]
-
Materials:
-
4-Bromobenzaldehyde (1.0 mmol, 185 mg)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL), Ethanol (2 mL), Deionized Water (2 mL)
-
-
Methodology:
-
Setup: To a flame-dried round-bottom flask, add 4-bromobenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(OAc)₂ and PPh₃. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst formed in situ.
-
Solvent Addition: Add the degassed solvents (toluene, ethanol, water) via syringe. The aqueous phase is necessary for the transmetalation step.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This generalized protocol is designed for substrates like 4-bromobenzaldehyde or its dimethylated analogue, emphasizing the use of a modern catalyst system.[11][12][13]
-
Materials:
-
Aryl Bromide (e.g., this compound) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Methodology:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the aryl bromide, XPhos ligand, NaOtBu, and Pd₂(dba)₃ to a dry vial or flask. The use of a strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine without competing side reactions.
-
Reagent Addition: Remove the flask from the glovebox, add the anhydrous toluene, followed by the amine via syringe.
-
Reaction: Seal the vessel and heat to 100 °C with stirring for 4-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, extract the aqueous phase, and wash the combined organics with brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
-
Conclusion and Outlook
The selection between this compound, 2,5-dimethylbenzaldehyde, and 4-bromobenzaldehyde is a classic case of balancing synthetic strategy against inherent reactivity.
-
4-Bromobenzaldehyde stands as the reliable, accessible, and cost-effective choice for syntheses where the additional methyl substituents are not required. Its reactivity is well-understood and highly documented.
-
2,5-Dimethylbenzaldehyde is not a direct player in cross-coupling but is the essential gateway to its brominated derivative. Its use is mandated when the 2,5-dimethyl substitution pattern is a non-negotiable feature of the final target molecule.
-
This compound is the superior precursor when the target architecture demands both the 2,5-dimethyl pattern and subsequent functionalization at the C4 position. Its electron-rich nature can be leveraged to accelerate reactions, provided that potential steric challenges, particularly in C-N couplings, are proactively addressed through the selection of modern, sterically demanding catalyst systems.
The insights and protocols provided in this guide are intended to empower researchers to move beyond simply following steps, and instead to understand the underlying chemical principles that govern success. By making informed, mechanistically-grounded decisions, scientists can design more efficient, robust, and scalable synthetic routes to the complex molecules that drive innovation in medicine and materials science.
References
- 1. guidechem.com [guidechem.com]
- 2. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2,5-dimethylbenzaldehyde: A Guide for Laboratory Professionals
For researchers engaged in the intricate pathways of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 4-Bromo-2,5-dimethylbenzaldehyde, a key building block in various synthetic endeavors, requires a nuanced understanding of its handling and disposal to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the safe management of this compound, moving beyond mere procedural steps to explain the rationale behind each safety recommendation.
Understanding the Hazard Profile
Based on data from close structural analogues, this compound is anticipated to present the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation.[1][2][3][4][5]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to minimize exposure risk.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Causality: Aromatic aldehydes can be absorbed through the skin. Nitrile gloves provide a suitable barrier for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn over safety glasses/goggles when handling larger quantities or when there is a significant risk of splashing. Causality: This compound is a serious eye irritant. Full protection is essential to prevent painful and potentially damaging eye exposure.[4][5] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory. Causality: Protects the skin from accidental spills and splashes. The solid nature of the compound can lead to dust generation, which can settle on clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator (e.g., N95) may be necessary. Causality: The compound is expected to be a respiratory irritant. A fume hood is the primary engineering control to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating protocol designed to minimize risk at every stage.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment. Ensure everything is clean and dry.
-
-
Handling the Solid:
-
Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a draft shield on the balance if necessary.
-
Transfers: Handle the solid carefully to minimize the generation of airborne dust.
-
Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
In-Reaction:
-
Closed Systems: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Temperature Control: Be mindful of any potential exothermic reactions and have appropriate cooling baths on standby.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its associated waste can pose a risk to both personnel and the environment. A clear and compliant disposal plan is a non-negotiable aspect of laboratory safety.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses of glassware, should be collected in a separate, appropriately labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep containers securely sealed when not in use.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.
-
By adhering to these experience-based guidelines, researchers can confidently and safely incorporate this compound into their synthetic workflows, ensuring both personal safety and the integrity of their scientific pursuits.
References
- 1. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


